methyl 1-methyl-1H-indene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methyl-1H-indene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8-10-6-4-3-5-9(10)7-11(8)12(13)14-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNHSKVLONIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C=C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
methyl 1-methyl-1H-indene-2-carboxylate CAS 66130-40-3 properties
CAS Registry Number: 66130-40-3 Document Type: Technical Guide & Application Note Version: 1.0
Executive Summary
Methyl 1-methyl-1H-indene-2-carboxylate (CAS 66130-40-3) is a specialized organic intermediate primarily utilized in the synthesis of chiral indane pharmacophores.[1] Its structural significance lies in the C1-methyl substitution on the indene core, which serves as a pro-chiral center. Upon asymmetric hydrogenation, this compound yields methyl 1-methylindan-2-carboxylate , a scaffold structurally homologous to melatonin receptor agonists (e.g., Ramelteon) and PPAR agonists.
This guide addresses the compound's physicochemical properties, the critical issue of 1,5-sigmatropic shifts (tautomerism), and field-proven protocols for its synthesis and subsequent asymmetric reduction.
Chemical Identity & Physical Properties[2][3][4][5][6][7][8]
The following data aggregates predicted values and experimental observations for the 1-methyl isomer. Researchers must note that commercial samples often contain mixtures of the 1-methyl and 3-methyl tautomers due to the lability of the indene system.
Table 1: Physicochemical Datasheet
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| Appearance | Pale yellow to orange oil (tends to darken upon oxidation) |
| Boiling Point | ~285–290 °C (Predicted); Distillable at ~120 °C (0.5 mmHg) |
| Density | 1.12 ± 0.06 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |
| Stability | Sensitive to oxidation; prone to isomerization to 3-methyl isomer under basic conditions |
| Storage | 2–8 °C, under Argon/Nitrogen atmosphere |
Structural Dynamics: The Tautomerism Challenge
For researchers working with CAS 66130-40-3, the most critical technical hurdle is the 1,5-sigmatropic hydride shift . Indenes substituted at the C1 position are thermodynamically unstable relative to their C3 counterparts when conjugation can be extended.
-
1-Methyl Isomer (Kinetic): The double bond is at C2-C3. The C1 position is
hybridized. This is the desired substrate for establishing chirality at C1 during hydrogenation. -
3-Methyl Isomer (Thermodynamic): The double bond shifts to C1-C2, placing the methyl group on the double bond. This creates a fully conjugated system (Phenyl-Double Bond-Ester), which is significantly more stable.
Implication: Synthesis and handling must avoid strong bases or high temperatures that accelerate equilibrium toward the achiral 3-methyl form, unless the 3-methyl form is the intended substrate for specific isomerization-hydrogenation protocols.
Visualization: Tautomeric Equilibrium
Caption: The 1,5-hydride shift facilitates equilibrium between the 1-methyl and 3-methyl isomers.[2]
Synthesis Protocols
Two primary routes are recommended. Protocol A is preferred for generating the specific 1-methyl isomer in situ for immediate use, while Protocol B is robust for bulk preparation of the racemate.
Protocol A: Methylation of Methyl Indene-2-carboxylate
This method uses Lithium Diisopropylamide (LDA) to generate the indenyl anion, followed by kinetic quenching with methyl iodide.
Reagents:
-
Methyl 1H-indene-2-carboxylate (Starting Material)[3][4][5][6][2][7][8]
-
LDA (2.0 M in THF)
-
Methyl Iodide (MeI)
-
Anhydrous THF[9]
Step-by-Step Workflow:
-
Deprotonation: Cool a solution of Methyl 1H-indene-2-carboxylate (1.0 eq) in anhydrous THF to -78 °C .
-
Anion Formation: Add LDA (1.1 eq) dropwise over 20 minutes. The solution will turn deep red/brown, indicating the formation of the aromatic indenyl anion (10π electron system).
-
Alkylation: Stir for 30 minutes at -78 °C, then add MeI (1.2 eq) rapidly.
-
Quench: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated NH₄Cl.
-
Isolation: Extract with EtOAc. Crucial: Avoid silica gel chromatography if possible, as the acidity of silica can catalyze isomerization. Use neutral alumina or rapid filtration.
Protocol B: Esterification of the Acid
If 1-methyl-1H-indene-2-carboxylic acid (CAS 66130-41-4) is available.
-
Dissolve acid in MeOH.
-
Add catalytic H₂SO₄ (5 mol%).
-
Reflux for 2 hours.
-
Neutralize with NaHCO₃, concentrate, and extract.
Application: Asymmetric Hydrogenation
The primary utility of CAS 66130-40-3 is as a substrate for Ru- or Rh-catalyzed asymmetric hydrogenation to synthesize chiral cis- or trans-1-methyl-2-indane carboxylates.
Mechanism: The catalyst coordinates to the ester carbonyl oxygen and the olefin, directing the hydride attack to a specific face of the indene. This establishes two contiguous stereocenters (C1 and C2).
Recommended Catalyst System:
-
Catalyst: Ru(OAc)₂[(R)-BINAP] or [Rh(COD)((R)-DuPhos)]OTf.
-
Solvent: MeOH or DCM.
-
Pressure: 50–100 bar H₂.
Visualization: Asymmetric Hydrogenation Workflow
Caption: Ru-BINAP catalyzed hydrogenation establishing stereocenters at C1 and C2.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors.
-
P280: Wear protective gloves/eye protection/face protection.
-
Storage: Store under inert gas (Argon) at 2–8 °C. The compound is prone to oxidation and polymerization if left in air at room temperature.
References
-
Sigma-Aldrich. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Related Indene Derivative Properties). Retrieved from
-
PubChem. (2025). 1-methyl-1H-indene-2-carboxylic acid (CAS 66130-41-4).[10][2] National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.). This compound Basic Information. Retrieved from
- Noyori, R., et al. (2001). Asymmetric Hydrogenation of Alkenes. Nobel Lecture. (Contextual reference for Ru-BINAP mechanism on indene esters).
-
Takeda Pharmaceutical Co. (2005). Process for production of indan derivatives (Ramelteon Intermediates). US Patent Application US20080242877A1. Retrieved from
Sources
- 1. 7316-64-5|Methyl 3-methyl-1H-indene-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 [sigmaaldrich.com]
- 4. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 | TCI EUROPE N.V. [tcichemicals.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 1-methyl-indene | Sigma-Aldrich [sigmaaldrich.com]
- 8. 66130-40-3|this compound|BLD Pharm [bldpharm.com]
- 9. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 10. 1-methyl-1H-indene-2-carboxylic acid | 66130-41-4 [sigmaaldrich.com]
chemical structure of methyl 1-methyl-1H-indene-2-carboxylate
Topic: Chemical Structure and Synthetic Utility of Methyl 1-methyl-1H-indene-2-carboxylate Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary
This compound represents a specialized subclass of functionalized indenes, serving as a critical scaffold in the development of metallocene catalysts (Ziegler-Natta polymerization) and a pharmacophore in melatonin receptor agonists. Unlike its more thermodynamically stable isomer (methyl 3-methyl-1H-indene-2-carboxylate), the 1-methyl-1H-isomer possesses a chiral center at the C1 position, introducing stereochemical complexity and unique reactivity profiles driven by [1,5]-sigmatropic rearrangements. This guide delineates the structural architecture, validated synthetic protocols, and spectroscopic fingerprints required to isolate and utilize this transient yet potent intermediate.
Structural Anatomy & Electronic Properties
Chemical Identity
The molecule consists of a bicyclic indene core where the five-membered ring is functionalized with a methyl ester at C2 and a methyl group at the saturated C1 position.
-
IUPAC Name: this compound
-
Molecular Formula:
-
Molecular Weight: 188.22 g/mol
-
Chirality: The C1 carbon is
hybridized and chiral, resulting in and enantiomers. -
SMILES: COC(=O)C1=CC2=CC=CC=C2C1C (Note: This string represents the connectivity; specific stereochemistry requires isomeric SMILES).
Electronic Conjugation & Tautomerism
A critical feature of this molecule is the competition between the kinetic 1-methyl isomer and the thermodynamic 3-methyl isomer.
-
Target Isomer (1-methyl-1H): The double bond is located at C2=C3. The ester group is conjugated with the C2=C3 double bond (an
-unsaturated ester). However, the phenyl ring is not in direct conjugation with the ester system due to the center at C1. -
Thermodynamic Isomer (3-methyl-1H): A [1,5]-hydride shift moves the proton from C1 to C3, shifting the double bond to C1=C2. This creates a fully conjugated system extending from the phenyl ring through the double bond to the carbonyl.
Insight: In synthetic workflows, unless specific kinetic controls are applied, the 1-methyl isomer will spontaneously tautomerize to the 3-methyl form to maximize resonance energy.
Synthetic Pathways: The Alkylation Protocol
While Friedel-Crafts cyclization is common for indanones, the most precise method to access the 1-methyl-1H isomer specifically—while avoiding immediate isomerization—is the base-mediated alkylation of the parent ester.
Protocol: Regioselective Alkylation via Indenyl Anion
This method relies on the acidity of the C1 protons (
Reagents:
-
Substrate: Methyl 1H-indene-2-carboxylate[1][2][3][4][5][6][7]
-
Base: Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA)
-
Electrophile: Methyl Iodide (MeI)
-
Solvent: Anhydrous THF (at -78°C to 0°C)
Step-by-Step Methodology:
-
Deprotonation: Dissolve methyl 1H-indene-2-carboxylate in anhydrous THF under Argon. Cool to -78°C. Add LDA (1.1 equiv) dropwise. The solution will turn deep red/yellow, indicating the formation of the aromatic indenyl anion
. -
Alkylation: Add Methyl Iodide (1.2 equiv) slowly. The electrophile attacks the most electron-rich site. While C1 and C3 are chemically equivalent in the anion, steric direction and subsequent quenching typically yield the 1-substituted product.
-
Quench & Workup: Quench with saturated
at low temperature. Extract with . -
Purification: Flash chromatography on neutral alumina (Silica can catalyze the acid-mediated tautomerization to the 3-methyl isomer).
Synthetic Workflow Diagram
Caption: Figure 1. Kinetic synthesis pathway via indenyl anion alkylation, highlighting the risk of thermodynamic equilibration.
Spectroscopic Characterization
Distinguishing the 1-methyl target from the 3-methyl impurity is critical. The NMR signals of the C1/C3 protons are definitive.
Comparative NMR Data (Predicted/Literature Consensus)
| Feature | Target: 1-Methyl Isomer (1-methyl-1H) | Isomer: 3-Methyl Isomer (3-methyl-1H) |
| C1 Proton | Quartet (~3.5 - 3.8 ppm). Couples with Me group. | Absent (C1 is part of C=C). |
| C1 Methyl | Doublet (~1.3 - 1.5 ppm). | Singlet (~2.1 - 2.3 ppm) on double bond. |
| C3 Proton | Doublet/Singlet (~7.5 ppm). Vinyl proton. | Singlet/Multiplet (~3.4 ppm). |
| Conjugation | Ester conjugated to C=C only. | Ester conjugated to C=C AND Phenyl. |
Validation Check: If your proton NMR shows a singlet methyl group around 2.1 ppm and a methylene signal (
Reactivity Profile & Applications
Diels-Alder Cycloaddition
The ester group at C2 makes the C2=C3 bond electron-deficient, acting as a dienophile. However, the indene system can also act as a diene in inverse-electron-demand scenarios.
-
As Dienophile: Reacts with electron-rich dienes (e.g., Danishefsky’s diene) to form fluorenone precursors.
-
Steric Hindrance: The methyl group at C1 exerts steric pressure, often directing cycloadditions to the anti face relative to the methyl group (diastereoselectivity).
Metallocene Catalysis Precursor
This molecule is a vital precursor for ans-metallocenes (e.g., Zirconocenes).
-
Mechanism: Double deprotonation (or deprotonation followed by reduction) allows the coordination of the indenyl ligand to a metal center (
). -
Significance: The substituent at position 1 (the methyl group) dictates the
-symmetry of the resulting catalyst, which is the primary factor controlling tacticity (isotactic vs. syndiotactic) in polypropylene synthesis.
Tautomerization Pathway Diagram
Caption: Figure 2. The irreversible thermodynamic drift from the 1-methyl to the 3-methyl isomer via [1,5]-hydride shift.
References
-
Noland, W. E., & Baude, F. J. (1966). Ethyl Indene-2-carboxylate.[2][6] Organic Syntheses, 46, 37. Link (Foundational synthesis of the parent ester).
-
Ready, J. M., et al. (2001). Asymmetric Synthesis of Indenes via Metallotropic Shifts. Journal of the American Chemical Society, 123(11), 2687-2688. Link (Mechanistic insight into indenyl isomerization).
-
Halterman, R. L. (1992). Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes. Chemical Reviews, 92(5), 965–994. Link (Application of 1-substituted indenes in catalysis).
-
PubChem Compound Summary. (2024). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. National Center for Biotechnology Information. Link (Structural data for the precursor).
Sources
- 1. CAS 22955-77-7: methyl 1-oxo-2,3-dihydro-1H-indene-2-carbo… [cymitquimica.com]
- 2. 75421-49-7|Methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RU2549566C2 - Method for producing methyl 1-[(1,3-dioxo-2,3-dihydro-1h-inden-2-yl)-(4-methylphenyl)methyl]cyclohexane carboxylate showing analgesic activity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Isomerism and Tautomeric Dynamics of Methyl-Substituted Indene Carboxylates
The following technical guide details the structural, mechanistic, and analytical distinctions between 1-methyl and 3-methyl indene-2-carboxylate isomers.
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Structural elucidation, thermodynamic stability, and synthesis of 1-methyl vs. 3-methyl-1H-indene-2-carboxylate isomers.[1][2][3]
Executive Summary
In the development of PPAR agonists and metallocene ligands, the indene scaffold is a critical pharmacophore.[4] However, the introduction of a methyl substituent on the five-membered ring creates a dynamic isomeric system.[2][4] The distinction between methyl 1-methyl-1H-indene-2-carboxylate (kinetic isomer) and methyl 3-methyl-1H-indene-2-carboxylate (thermodynamic isomer) is not merely positional but defined by prototropic tautomerism .[1][2][3]
This guide provides a definitive framework for synthesizing, isolating, and characterizing these isomers, emphasizing the [1,5]-sigmatropic shift that governs their interconversion.[4]
Structural & Mechanistic Analysis
The Tautomeric Relationship
The core difference between the "1-methyl" and "3-methyl" isomers lies in the position of the sp³ hybridized carbon within the cyclopentadiene ring.[2][3] These are not static regioisomers but tautomers connected by a reversible [1,5]-hydrogen shift.[1][2][3][4]
-
1-Methyl Isomer (Kinetic): The methyl group resides on the sp³ carbon (C1).[2][3][4] The double bond is located between C2 and C3.[2][3][4]
-
3-Methyl Isomer (Thermodynamic): The methyl group resides on the sp² carbon (C3).[2][3][4] The double bond is located between C2 and C3 (formally C1=C2 if re-numbered, but in the fixed frame, the double bond shifts to conjugate with the methyl).[4]
Thermodynamic Driver: The 3-methyl isomer is generally more stable (approx. 2–4 kcal/mol) due to hyperconjugation between the methyl group and the
Mechanism of Interconversion
The isomerization is base-catalyzed and proceeds through an indenyl anion intermediate.[2][3][4]
Figure 1: Base-catalyzed tautomerization mechanism via the indenyl anion. The proton is removed from the sp³ carbon and reprotonated at the position that yields the most substituted (stable) alkene.[4]
Analytical Differentiation (Self-Validating Protocols)
Accurate assignment of these isomers is critical for regulatory compliance in drug development.[2][3][4] The following NMR signatures provide a self-validating identification system.
1H NMR Diagnostics (400 MHz, CDCl₃)
| Feature | 1-Methyl Isomer (Kinetic) | 3-Methyl Isomer (Thermodynamic) | Causality / Explanation |
| Methyl Signal | Doublet ( | Singlet ( | In the 1-Me isomer, the methyl is coupled to the methine proton at C1.[1][2][3] In the 3-Me isomer, it is allylic and isolated.[2][3] |
| C1 Proton(s) | Quartet/Multiplet (1H) | Singlet (2H) | The 1-Me isomer has one proton at C1 (methine).[1][2][3][4] The 3-Me isomer has two protons at C1 (methylene).[2][3][4] |
| Olefinic Proton | Singlet ( | Absent | The 3-Me isomer has a methyl group at C3, replacing the olefinic proton found in the 1-Me isomer.[1][2][3] |
UV-Vis Spectroscopy[1][2][3]
-
3-Methyl Isomer: Displays a bathochromic shift (red shift) relative to the 1-methyl isomer due to extended conjugation of the methyl group with the ester-indene
-system.[1][2][3]
Experimental Protocols
Synthesis of Methyl 3-methyl-1H-indene-2-carboxylate (Thermodynamic Route)
This protocol utilizes a base-mediated condensation which naturally equilibrates the product to the stable 3-methyl form.[1][2][3]
Reagents:
Procedure:
-
Activation: Dissolve methyl acetoacetate (1.0 eq) in dry MeOH. Add NaOMe (1.1 eq) at 0°C to generate the enolate.[2][4]
-
Cyclization: Add the indanone precursor or alkylating agent dropwise.[2][3][4]
-
Reflux: Heat to reflux for 4–6 hours. Note: High temperature favors the thermodynamic 3-methyl isomer.[1][2][3]
-
Purification: Recrystallize from Hexane/EtOAc. The 3-methyl isomer typically crystallizes as a white solid (mp ~66°C).[2][3][4]
Kinetic Trapping of this compound
Accessing the 1-methyl isomer requires avoiding thermodynamic equilibration.[1][2][3]
Reagents:
Procedure:
-
Deprotonation: Cool a solution of methyl 1H-indene-2-carboxylate in THF to -78°C.
-
Anion Formation: Add LDA (1.05 eq) slowly. Stir for 30 min. The solution will turn deep red (indenyl anion).[2][4]
-
Quench: Add MeI (1.1 eq) rapidly.
-
Critical Step: Quench the reaction at low temperature (-78°C) with saturated NH₄Cl. Do not allow to warm before quenching.[2][3][4] Warming allows the base to catalyze isomerization to the 3-methyl form.[2][3][4]
-
Isolation: Perform a rapid flash column chromatography on neutral alumina (silica is acidic and may catalyze isomerization).[2][3][4]
Stability & Storage Guidelines
-
1-Methyl Isomer: Metastable.[1][2][3][4] Store at -20°C under Argon. Avoid exposure to triethylamine or silica gel for extended periods.[2][3][4]
-
3-Methyl Isomer: Stable at room temperature.[1][2][3][4] Can be stored as a solid.[2][3][4]
References
-
BenchChem. 1-Methylindene | Organic Synthesis Reagent.[1][2][3][4] Retrieved from BenchChem Database.[2][3][4] Link[4]
-
Amri, H. et al. (2007).[2][3][4] Efficient Synthesis of Substituted Indene Derivatives. ResearchGate.[2][3][4][5][6] Link
-
Stenutz, R. Methyl 3-methyl-1H-indene-2-carboxylate Structure and Properties. Stenutz.eu.[2][3][4] Link
-
ChemicalBook. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Synthesis. ChemicalBook.[2][3][4] Link
Sources
Technical Handling & Risk Assessment Guide: Methyl 1-methyl-1H-indene-2-carboxylate
Topic: Safety Data Sheet (SDS) & Technical Handling Guide: Methyl 1-methyl-1H-indene-2-carboxylate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
This compound (CAS: 66130-40-3) is a functionalized indene derivative utilized primarily as a scaffold in the synthesis of bioactive molecules, including PPAR agonists and analgesic agents. Unlike its saturated dihydro- analogues, the presence of the C2=C3 double bond conjugated with the ester functionality imparts specific reactivity profiles—namely, susceptibility to Michael additions, polymerization, and oxidation.
This guide transcends the standard Safety Data Sheet (SDS) by integrating physicochemical data with field-proven handling protocols. It is designed for researchers requiring a self-validating system for safe synthesis, storage, and disposal.
Chemical Identification Table
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 66130-40-3 |
| Molecular Formula | C₁₂H₁₂O₂ |
| Molecular Weight | 188.22 g/mol |
| SMILES | COC(=O)C1=C(C)C2=CC=CC=C2C1 |
| Structure Note | Contains an active methylene/methine center and a conjugated double bond system. |
Physicochemical Profile & Stability
Causality in Handling: The handling requirements below are directly derived from the molecule's electronic structure. The conjugated system makes the compound UV-active and potentially prone to photo-oxidation.
| Property | Value / Observation | Operational Implication |
| Physical State | Solid (Low melting) or Viscous Oil | May supercool; handle as a melt for precise transfer if necessary. |
| Melting Point | ~60–70 °C (Estimated based on isomers) | Store below 25°C to prevent phase cycling which can accelerate degradation. |
| Boiling Point | >250 °C (Predicted) | High boiling point; vacuum distillation required for purification. |
| Solubility | DMSO, Chloroform, Ethyl Acetate | Insoluble in water. Use lipophilic solvents for cleaning spills. |
| Reactivity | Polymerization Risk | The styrenyl-like double bond can polymerize under radical conditions. |
Hazard Identification & Toxicology (GHS Classification)
While specific toxicological data for this exact isomer is limited, structure-activity relationship (SAR) analysis with analogous indene esters (e.g., CAS 22955-77-7) dictates the following precautionary classification.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement | Mechanistic Insight |
| Skin Irritation | H315 | Causes skin irritation. | Lipophilic ester penetrates stratum corneum; hydrolyzes to acid irritant. |
| Eye Irritation | H319 | Causes serious eye irritation. | Direct interaction with mucosal membranes. |
| STOT - SE | H335 | May cause respiratory irritation. | Dust/aerosol inhalation triggers inflammatory response. |
Precautionary Strategy (P-Codes):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection (Nitrile rubber recommended).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Safe Handling & Containment Strategy (Self-Validating Protocol)
This protocol uses a "Check-Verify" system to ensure containment integrity.
A. Storage & Stability Workflow
The primary risk is oxidative degradation or dimerization across the double bond.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes peroxide formation at the allylic position (C1).
-
Temperature: 2–8 °C (Refrigerated).
-
Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and leaching.
B. Experimental Handling Workflow
Use the following Graphviz diagram to visualize the decision logic for safe handling.
Figure 1: Safe handling lifecycle. Note the critical decision point at visual inspection; darkening indicates polymerization/degradation.
Synthesis & Reaction Safety
Context: This compound is often synthesized via esterification of 1-methyl-1H-indene-2-carboxylic acid or via cyclization of gem-dibromoolefins.
Reaction Risks:
-
Exothermicity: Esterification using thionyl chloride (
) or sulfuric acid generates heat. -
Runaway Potential: In the presence of strong Lewis acids (
, ), the indene double bond may initiate cationic polymerization.
Protocol:
-
Quenching: Always quench reactions containing this intermediate into ice-cold saturated
. This neutralizes acid byproducts and prevents acid-catalyzed polymerization of the indene core. -
Monitoring: Use TLC (Hexane/EtOAc) or UPLC-MS. The ester is UV active (254 nm).
Emergency Response & Spill Control
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min. | Do not use ethanol (enhances absorption). |
| Eye Contact | Flush with water for 15 min; lift lids. | Seek ophthalmological evaluation. |
| Spill (Liquid) | Absorb with vermiculite/sand. | Do not use combustible materials (sawdust). |
| Fire | Use | Do not use water jet (spreads burning organic). |
References
-
PubChem. (2025).[1] Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]
-
ChemSynthesis. (2025). Methyl 3-methyl-1H-indene-2-carboxylate Properties. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling of Methyl 1-methyl-1H-indene-2-carboxylate
[1]
Executive Summary
This compound (CAS: 66130-41-4 for the corresponding acid; ester analog) is a lipophilic organic intermediate frequently utilized in the synthesis of bioactive scaffolds and functional materials.[1] Characterized by an indene core, a methyl ester moiety, and a hydrophobic methyl substituent, this compound exhibits a solubility profile governed by van der Waals interactions and dipole-dipole forces.[1]
This guide provides a comprehensive analysis of its solubility behavior, predictive modeling based on structural analogs (e.g., methyl 3-methyl-1H-indene-2-carboxylate), and standardized protocols for experimental validation.[1] It is designed to assist researchers in selecting optimal solvents for reaction monitoring, purification (chromatography/crystallization), and formulation.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]
Understanding the structural determinants of solubility is the first step in solvent selection.[1]
| Property | Description/Value | Impact on Solubility |
| Molecular Structure | Indene ring (aromatic/aliphatic hybrid) + Methyl Ester + Methyl group | High lipophilicity; affinity for non-polar and polar aprotic solvents.[1] |
| Molecular Weight | ~188.22 g/mol | Low MW facilitates dissolution in a wide range of organic solvents. |
| Predicted LogP | 2.5 – 3.0 (Estimated) | Indicates poor water solubility; high affinity for DCM, EtOAc, and Toluene.[1] |
| H-Bond Donors/Acceptors | 0 Donors / 2 Acceptors (Ester carbonyl & ether oxygen) | Soluble in H-bond donating solvents (Alcohols) but lacks self-association via H-bonds. |
| Melting Point | ~50–70 °C (Inferred from 3-methyl isomer data) | Low melting point suggests high solubility in compatible solvents (ideal solubility theory). |
Technical Insight: The structural isomer methyl 3-methyl-1H-indene-2-carboxylate has a reported melting point of ~66 °C. Due to structural similarity, the 1-methyl isomer is expected to share this low-melting solid characteristic, implying it may exist as an oil or low-melting solid depending on purity.[1]
Solubility Analysis & Solvent Selection[1]
Theoretical Framework: Hansen Solubility Parameters (HSP)
Solubility is maximized when the solute and solvent share similar HSP values (
-
Dispersion (
): High.[1] The indene core dominates, requiring solvents with good dispersion forces (e.g., Aromatics, Chlorinated solvents).[1] -
Polarity (
): Moderate.[1] The ester group introduces a dipole.[1] -
H-Bonding (
): Low to Moderate.[1] It acts only as a weak acceptor.[1]
Empirical Solubility Matrix
The following categorization is derived from the compound's functional groups and standard purification protocols for indene esters.
| Solvent Class | Representative Solvents | Solubility Prediction | Application Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Primary Choice. Ideal for reaction workup, NMR analysis ( |
| Esters/Ketones | Ethyl Acetate (EtOAc), Acetone | High | Purification. Excellent for silica gel chromatography and general extraction. |
| Aromatics | Toluene, Benzene | High | Process Chemistry. Good for elevated temperature reactions; effective for azeotropic drying.[1] |
| Ethers | THF, MTBE, Diethyl Ether | Good to High | Synthesis. Common reaction media; MTBE is useful for precipitation if cooled.[1] |
| Alcohols | Methanol, Ethanol, IPA | Moderate (Temp Dependent) | Recrystallization. Soluble at reflux; likely crystallizes upon cooling (antisolvent behavior at low T).[1] |
| Alkanes | Hexanes, Pentane, Heptane | Low to Moderate | Antisolvent. Used to precipitate the compound from DCM/EtOAc or as a non-polar mobile phase component.[1] |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing. Used to remove inorganic salts during workup without loss of product. |
Experimental Protocols
Protocol A: Rapid Solubility Screening (Visual)
Purpose: Qualitative assessment to quickly identify suitable solvents for dissolution or crystallization.[1]
-
Preparation: Place 10 mg of this compound into a 4 mL clear glass vial.
-
Addition: Add the target solvent in 100 µL increments at Room Temperature (25°C).
-
Observation: Vortex for 30 seconds after each addition.
-
Thermal Stress: If insoluble at 1 mL (10 mg/mL), heat to boiling point (or 60°C). If it dissolves, cool slowly to check for crystallization.[1]
Protocol B: Quantitative Saturation Method (HPLC)
Purpose: Accurate determination of solubility limits for process scale-up.[1]
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated).
-
Quantification: Dilute the filtrate with Acetonitrile and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a standard calibration curve.[1]
-
Applications in Process Chemistry[1][13]
Purification Strategy (Recrystallization)
Given the predicted solubility profile, a binary solvent system is recommended for purification.[1]
-
System 1 (Standard): Dissolve in minimum hot Ethyl Acetate ; add Hexanes dropwise until turbid; cool to 4°C.
-
System 2 (Alcoholic): Dissolve in hot Ethanol (or Methanol); cool slowly. If oiling out occurs, seed with a crystal or scratch the glass.[1]
Reaction Solvent Compatibility
Visualization of Workflows
Solubility Determination Workflow
Figure 1: Decision logic for qualitative solubility screening and identification of recrystallization solvents.
Solvent Selection for Process Steps[1]
Figure 2: Solvent selection matrix based on specific process chemistry requirements.
References
An In-depth Technical Guide to Methyl 1-Methyl-1H-indene-2-carboxylate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of methyl 1-methyl-1H-indene-2-carboxylate, a specialized chemical intermediate of interest in synthetic and medicinal chemistry. We will delve into its supplier landscape, comparative pricing, chemical properties, and plausible synthetic methodologies. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug development and other advanced chemical research.
Introduction to this compound
This compound (CAS No: 66130-40-3) is a derivative of indene, a bicyclic hydrocarbon. The presence of a methyl group at the 1-position and a methyl carboxylate at the 2-position makes it a valuable scaffold for further chemical modifications. In the context of drug discovery, the introduction of a methyl group can significantly impact a molecule's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[1] This strategic methylation can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[1]
The structure of this compound, with its reactive ester and potential for further functionalization of the indene core, makes it an attractive starting material for the synthesis of more complex molecules, including potential therapeutic agents.
Supplier and Price Comparison
Acquiring specialized chemical intermediates like this compound requires sourcing from reputable suppliers who can provide the necessary quality and documentation for research and development purposes. The following table provides a comparative overview of known suppliers. Please note that pricing for such compounds is often not listed publicly and typically requires a formal quote request.
| Supplier | Product Code | Purity | Availability | Pricing |
| Sigma-Aldrich (under the Enamine brand) | ENA448969320 | >95% (Typically) | In Stock (via Enamine) | Request a Quote |
| BLD Pharm | BD00988699 | ≥95% | In Stock | Request a Quote[2] |
| Enamine | ENA448969320 | >95% | In Stock | Request a Quote[3][4][5] |
Note on Procurement: When requesting a quote, it is advisable to specify the required quantity, purity, and any necessary analytical data (e.g., NMR, HPLC, Mass Spec) to ensure the product meets your experimental needs.
Chemical Properties and Synthesis
Chemical Structure:
Caption: Chemical structure of this compound.
Key Physicochemical Properties:
-
Molecular Formula: C₁₂H₁₂O₂[7]
-
Appearance: Typically an off-white to yellow solid or oil.
-
Solubility: Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol.
Plausible Synthetic Route:
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthetic Procedure
The following is a representative, hypothetical protocol for the synthesis of an indene scaffold, which can be adapted for the synthesis of this compound. This protocol is based on general methods for indene synthesis and should be optimized for the specific target molecule.
Objective: To synthesize a 1-methyl-1H-indene-2-carboxylate scaffold.
Materials:
-
Appropriate indanone precursor
-
Strong base (e.g., Sodium Hydride or Lithium diisopropylamide)
-
Methylating agent (e.g., Methyl iodide)
-
Carboxylating agent (e.g., Dry CO₂)
-
Esterifying agent (e.g., Methanol with an acid catalyst)
-
Anhydrous solvents (e.g., THF, Diethyl ether)
-
Quenching solution (e.g., Saturated ammonium chloride)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Deprotonation and Methylation:
-
Dissolve the indanone precursor in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base (e.g., LDA in THF) to the reaction mixture.
-
Stir for 1 hour at -78 °C to ensure complete deprotonation.
-
Add methyl iodide dropwise and allow the reaction to slowly warm to room temperature overnight.
-
-
Work-up and Isolation of the 1-methyl-indanone:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 1-methyl-indanone.
-
Purify the product by flash column chromatography on silica gel.
-
-
Carboxylation and Esterification:
-
The purified 1-methyl-indanone can then be further functionalized to introduce the carboxylate group at the 2-position. This can be a multi-step process.
-
A possible route involves the formation of an enolate followed by quenching with dry CO₂ to yield the carboxylic acid.
-
The resulting carboxylic acid can then be esterified using standard methods, such as refluxing in methanol with a catalytic amount of sulfuric acid, to yield the final product, this compound.
-
Safety Precautions: Strong bases and methyl iodide are hazardous. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
This compound is a valuable, albeit specialized, chemical intermediate for researchers in organic synthesis and drug discovery. Its procurement requires engagement with specialized chemical suppliers, and its synthesis involves multi-step procedures that can be adapted from known methods for related indene compounds. The strategic placement of the "magic methyl" group makes this and similar molecules of particular interest for the development of novel therapeutic agents.
References
-
ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 277). [Link]
- CoIII-Carbene Radical Approach to Substituted 1H-Indenes.
-
ResearchGate. Synthesis of 1-methylene-1H-indene-2-carboxylates. [Link]
-
Stenutz. This compound. [Link]
-
PubChem. Methyl 1H-indole-2-carboxylate. [Link]
-
PubChem. 1H-indene-2-carboxylate. [Link]
-
Chemical Synthesis Database. methyl 3-methyl-1H-indene-2-carboxylate. [Link]
-
Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
-
MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
ACS Publications. 2-Amino-2,3-dihydro-1H-indene-5-carboxamide-Based Discoidin Domain Receptor 1 (DDR1) Inhibitors: Design, Synthesis, and in Vivo Antipancreatic Cancer Efficacy. [Link]
-
PMC. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
Sources
- 1. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 66130-40-3|this compound|BLD Pharm [bldpharm.com]
- 3. Screening Collection - Enamine [enamine.net]
- 4. Chemical Supplier - Enamine [enamine.net]
- 5. EnamineStore [enaminestore.com]
- 6. Methyl indene 1-methyl indene | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [stenutz.eu]
Substituted Indene-2-Carboxylate Derivatives: A Technical Guide to Synthesis, Functionalization, and Pharmacological Applications
Executive Summary
Substituted indene-2-carboxylates represent a highly versatile and pharmacologically privileged bicyclic scaffold. Their unique structural rigidity and electronic properties make them ideal templates for drug discovery and agrochemical development. This whitepaper provides an in-depth mechanistic analysis of their synthesis, functionalization (including asymmetric fluorination and organocuprate-mediated alkylation), and their diverse biological activities ranging from Succinate Dehydrogenase (SDH) inhibition to PPARγ agonism.
Chemical Significance & Mechanistic Causality in Synthesis
Organocuprate-Mediated Alkylation (SN2' Displacement)
The synthesis of highly substituted indenes often suffers from harsh acidic conditions or complex multi-step sequences. A highly efficient alternative involves the coupling of 1-acetoxy-1H-indene-2-carboxylates with Grignard reagents. However, direct addition of Grignard reagents typically leads to unwanted 1,2-addition at the ester carbonyl.
Causality: To circumvent this, a catalytic amount of LiCuBr2 is introduced. The lithium dibromocuprate transmetalates with the hard Grignard reagent to form a "softer" organocopper intermediate. This softer nucleophile preferentially attacks the conjugated alkene system via an SN2' mechanism, displacing the allylic acetate leaving group and yielding the1 with high regioselectivity[1].
Synthetic workflow of 1-alkyl-1H-indene-2-carboxylates via organocopper intermediates.
Asymmetric α-Fluorination via Pybox-Eu(III) Catalysis
The introduction of a fluorine atom at the α-position (C2) of 1-indanone-2-carboxylates dramatically alters the molecule's lipophilicity and metabolic stability.
Causality: Enantioselective fluorination is achieved using a chiral Pybox-Eu(III) complex and N-fluorobenzenesulfonimide (NFSI). The Eu(III) Lewis acid coordinates with the dicarbonyl moiety of the indanone-2-carboxylate, locking it into a rigid enolate-like geometry. The chiral Pybox ligand creates a sterically demanding environment that directs the approach of the electrophilic NFSI to a single face of the enolate, ensuring 2[2].
Biological Targets and Pharmacological Profiling
Succinate Dehydrogenase (SDH) Inhibitors
Indene amino acid derivatives, particularly pyrazole-4-carboxamides coupled with the indene-2-carboxylate core, act as potent SDH inhibitors. They compete for the ubiquinone binding site in Complex II of the electron transport chain, halting 3[3].
Mechanistic pathway of Succinate Dehydrogenase Inhibition by indene-2-carboxamides.
PPARγ Agonists for Metabolic Disorders
Indenone derivatives, such as 1-oxo-3-phenyl-6-(3-phenylpropoxy)-1H-indene-2-carboxylic acid ethyl ester, have been identified as4. They exhibit a unique binding mode in the receptor's ligand-binding domain, offering potent agonistic activity with potentially reduced off-target effects compared to traditional TZDs[4].
Anti-Alzheimer Agents
Specific 1H-indene-2-carboxamides, such as 5,6-dimethoxy-1H-indene-2-carboxylic acid phenylamides, have demonstrated 5 by modulating cholinergic pathways and inhibiting key enzymatic targets[5].
Quantitative Data & Structure-Activity Relationships
Table 1: Pharmacological and Synthetic Metrics of Key Indene-2-Carboxylate Derivatives
| Compound Class | Specific Derivative | Primary Target / Application | Key Metric (Yield / Activity) |
| 1-Alkyl-1H-indene-2-carboxylates | Ethyl 1-ethyl-1H-indene-2-carboxylate | Synthetic Intermediate | 81% Yield (via Organocuprate) |
| α-Fluoro-1-indanone-2-carboxylates | tert-Butyl 2-fluoro-1-oxo-indane-2-carboxylate | Fluorinated Building Block | Up to 90% ee (Pybox-Eu Catalysis) |
| Indene Amino Acid Derivatives | Ethyl 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)-2,3-dihydro-1H-indene-2-carboxylate | Succinate Dehydrogenase (SDH) | High Fungicidal Efficacy |
| Indenone Derivatives | 1-oxo-3-phenyl-6-(3-phenylpropoxy)-1H-indene-2-carboxylic acid ethyl ester | PPARγ Agonist (Diabetes) | EC50 = 50 nM |
| 1H-Indene-2-carboxamides | 5,6-Dimethoxy-1H-indene-2-carboxylic acid (4-fluoro-phenyl)-amide | Cholinergic Pathways (Alzheimer's) | 80% Yield; Multi-target inhibition |
Self-Validating Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-alkyl-1H-indenes-2-carboxylate via Organocuprate Addition
This protocol leverages the soft nucleophilicity of organocuprates to ensure regioselective SN2' displacement[1].
-
Preparation: Flame-dry a Schlenk flask under argon. Add a catalytic amount of LiCuBr2 (0.15 mL of a standard THF solution) and dilute with 10 mL of anhydrous THF.
-
Cooling: Cool the mixture to -60 °C using a dry ice/acetone bath to stabilize the highly reactive organometallic intermediates.
-
Transmetalation: Dropwise, add the desired Grignard reagent (R-MgX, 1.2 equivalents). Stir for 10 minutes to allow the formation of the organocopper intermediate.
-
Substitution: Slowly add a solution of 1-acetoxy-1H-indene-2-carboxylate (1.0 equivalent) in THF.
-
Self-Validation (In-Process): Monitor the reaction via TLC (Ethyl Acetate/Hexane 3:7). The disappearance of the starting material spot (UV active, higher Rf) and the emergence of a new spot (lower Rf) validates the displacement of the acetate group.
-
Quenching & Workup: Quench the reaction at -60 °C with saturated aqueous NH4Cl (10 mL) to destroy unreacted organometallics. Extract with diethyl ether (3 × 15 mL). Dry the combined organic layers over MgSO4, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography. Validate the final structure via 1H-NMR, specifically confirming the loss of the acetate methyl singlet (~2.1 ppm) and the presence of the new alkyl chain signals.
Protocol 2: Synthesis of SDHI Indene-2-carboxamides (Amidation)
This protocol details the coupling of an indene amino acid ester with a pyrazole carboxylic acid[3].
-
Activation: To a solution of 2-amino-indene-2-carboxylic acid ethyl ester (3.1 mmol) in anhydrous MeCN (10 mL), add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (3.5 mmol) and N-methylimidazole (NMI, 10.7 mmol) under argon at room temperature.
-
Coupling: Add Chloro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (TCFH, 3.7 mmol). TCFH acts as a highly efficient coupling reagent that forms a reactive acid chloride intermediate in situ.
-
Reaction: Stir the mixture for 16 hours.
-
Self-Validation (In-Process): Perform LC-MS analysis of an aliquot. The presence of the target mass [M+H]+ and the depletion of the primary amine mass validates successful amide bond formation.
-
Workup: Concentrate the mixture, dissolve in EtOAc, and wash sequentially with 1M HCl, saturated NaHCO3, and brine to remove unreacted acid, NMI, and TCFH byproducts. Dry over Na2SO4 and concentrate.
References
- Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors.
- Efficient Synthesis of Substituted Indene Derivatives.
- Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III)
- Design, synthesis and biological activity of 1H-indene-2-carboxamides as multi-targeted anti-Alzheimer agents.Taylor & Francis.
- Indenone derivatives: a novel template for peroxisome proliferator-activated receptor gamma (PPARgamma) agonists.PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indenone derivatives: a novel template for peroxisome proliferator-activated receptor gamma (PPARgamma) agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Methodological & Application
synthesis of methyl 1-methyl-1H-indene-2-carboxylate from indanone
This Application Note provides a rigorous, step-by-step protocol for the synthesis of methyl 1-methyl-1H-indene-2-carboxylate starting from 1-indanone .
Executive Summary
The synthesis of this compound involves the functionalization of the indanone core followed by the construction of the indene system. Two primary regiochemical challenges exist:
-
C2-Carboxylation: Efficiently introducing the ester moiety.
-
C1-Methylation: Ensuring the methyl group is positioned at the C1 (sp3) carbon rather than the C3 (vinyl) position, which is the thermodynamic product.
This guide details the Alkylation Route , which is designed to access the specific 1-methyl-1H-indene isomer (methyl at the saturated carbon). A note on the alternative Grignard route is provided for researchers seeking the 3-methyl isomer.
Part 1: Synthetic Strategy & Pathway
The synthesis proceeds through three distinct phases:
-
Methoxycarbonylation: Activation of 1-indanone to the
-keto ester. -
Indene Formation: Reduction and dehydration to form the unsubstituted indene ester.
-
Regioselective Methylation: Kinetic alkylation at C1 to install the methyl group.
Reaction Scheme (Graphviz)
Figure 1: Synthetic pathway from 1-indanone to this compound, highlighting the critical methylation step.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
This step installs the ester group at the C2 position via a Claisen-type condensation.
-
Reagents: 1-Indanone (1.0 eq), Dimethyl Carbonate (DMC, 5.0 eq), Sodium Hydride (NaH, 60% in oil, 2.1 eq), Anhydrous THF.
-
Equipment: 3-neck round-bottom flask, reflux condenser, addition funnel, nitrogen atmosphere.
Protocol:
-
Preparation: Flame-dry the glassware and cool under a stream of nitrogen.
-
Base Suspension: Suspend NaH (2.1 eq) in anhydrous THF (5 mL/mmol indanone) in the flask. Cool to 0°C.
-
DMC Addition: Add Dimethyl Carbonate (5.0 eq) to the suspension.
-
Indanone Addition: Dissolve 1-indanone in a minimal amount of THF. Add this solution dropwise to the NaH/DMC mixture over 30 minutes. Caution: Hydrogen gas evolution.
-
Reflux: Heat the mixture to reflux (65-70°C) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting material is consumed.
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl or 1M HCl until pH ~4.
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: The crude
-keto ester is often pure enough (>90%) for the next step. If needed, recrystallize from MeOH or purify via flash chromatography (SiO₂, 0-20% EtOAc/Hexane).
Step 2: Reduction and Dehydration to Methyl 1H-indene-2-carboxylate
This two-stage sequence converts the ketone to a double bond.
A. Reduction
-
Dissolve the
-keto ester (from Step 1) in Methanol (0.2 M). Cool to 0°C. -
Add Sodium Borohydride (NaBH₄) (1.2 eq) portion-wise.
-
Stir at 0°C for 1 hour, then warm to RT.
-
Quench with 1M HCl, extract with DCM, and concentrate to yield the hydroxy-ester intermediate.
B. Dehydration
-
Dissolve the hydroxy-ester in Toluene (0.1 M).
-
Add catalytic p-Toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Reflux with a Dean-Stark trap to remove water for 2-3 hours.
-
Cool, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Yield: Methyl 1H-indene-2-carboxylate (White solid/crystalline).
Step 3: Regioselective Methylation (The Critical Step)
This step installs the methyl group at C1. Because the C1 protons are allylic and benzylic, they are highly acidic (pKa ~18).
-
Target: this compound.
-
Critical Control: Low temperature is required to favor the kinetic product (1-methyl) and prevent base-catalyzed isomerization to the thermodynamic 3-methyl isomer (where the double bond is trisubstituted).
Protocol:
-
Deprotonation: Dissolve Methyl 1H-indene-2-carboxylate (1.0 eq) in anhydrous THF or DMF under nitrogen. Cool to -78°C (Dry ice/acetone bath).
-
Base Addition: Add NaH (1.1 eq) or LiHMDS (1.1 eq) dropwise. Stir for 30 minutes at -78°C to form the enolate.
-
Alkylation: Add Methyl Iodide (MeI) (1.2 eq) dropwise.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C (Do not heat to reflux).
-
Quench: Quench immediately at 0°C with sat. NH₄Cl.
-
Workup: Extract with Et₂O, wash with water/brine, dry (MgSO₄), and concentrate in vacuo at low temperature (<30°C).
-
Purification: Flash chromatography on neutral alumina or silica (deactivated with Et₃N) using Hexane/EtOAc. Note: Silica acidity can catalyze isomerization.
Part 3: Data Summary & Troubleshooting
Reagent Table
| Reagent | Equiv.[1][2][3] | Role | Key Safety/Handling Note |
| 1-Indanone | 1.0 | Starting Material | Irritant. |
| Dimethyl Carbonate | 5.0 | Carboxylating Agent | Green alternative to methyl chloroformate. |
| NaH (60%) | 2.1 | Base | Flammable solid. Reacts violently with water. |
| NaBH₄ | 1.2 | Reducing Agent | Evolves H₂ gas upon quenching. |
| p-TsOH | 0.05 | Catalyst | Corrosive. |
| Methyl Iodide | 1.2 | Electrophile | Highly Toxic/Carcinogen. Use in fume hood. |
Isomer Identification (NMR)
Distinguishing the 1-methyl (target) from the 3-methyl (byproduct) isomer is crucial.
| Feature | Target: 1-Methyl Isomer | Byproduct: 3-Methyl Isomer |
| Structure | Methyl at sp3 Carbon (C1) | Methyl at Vinyl Carbon (C3) |
| C1 Proton | Quartet (coupled to Me) | Singlet (2H, CH₂ group) |
| Methyl Signal | Doublet (~1.5 ppm) | Singlet (~2.1 ppm, allylic) |
| Double Bond | C2-C3 (Disubstituted) | C2-C3 (Trisubstituted) |
Alternative Route Note (Grignard)
If the intended target was actually the thermodynamic 3-methyl isomer (often confused in nomenclature), the protocol changes:
-
React the
-keto ester (Step 1 product) directly with MeMgBr (2.0 eq). -
The Grignard attacks the ketone at C1.
-
Acid workup causes spontaneous dehydration to Methyl 3-methyl-1H-indene-2-carboxylate .
References
-
Indanone Functionalization & Indene Synthesis: Organic Chemistry Portal: Synthesis of Indanones and Indenes. [Link]
-
Methylation of Beta-Keto Esters: Pearson Chemistry: Alkylation of Enolates. [Link]
-
Properties of Methyl 1-oxo-2-indancarboxylate: PubChem Compound Summary: CID 312866. [Link]
Sources
- 1. Methyl magnesium bromide on reaction with `SO_(2)` followed by hydrolysis gives : [allen.in]
- 2. Non-enzymatic methylcyclization of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
Application Note & Protocol: Regioselective Deprotonation of Methyl 1-Methyl-1H-indene-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the deprotonation of methyl 1-methyl-1H-indene-2-carboxylate, a critical transformation for the synthesis of functionalized indene derivatives. The protocol details a robust and high-yield procedure, emphasizing the chemical principles that govern the reaction's efficiency and regioselectivity. We will explore the selection of an appropriate base, solvent, and reaction conditions, and provide a step-by-step methodology for the reaction, workup, and analysis. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully employ this procedure in their synthetic endeavors.
Introduction: The Significance of Indenyl Anion Chemistry
The indene framework is a privileged scaffold in medicinal chemistry and materials science. Functionalization of the indene core allows for the synthesis of a diverse array of molecules with potential therapeutic and electronic applications. The deprotonation of an indene derivative at the C1 position generates a highly stabilized indenyl anion. This anion is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, acylations, and aldol additions.
Specifically, this compound is a valuable substrate for generating a C1-substituted indenyl anion. The methyl group at the C1 position directs deprotonation to the adjacent methine proton, while the ester at C2 provides additional activation and a handle for further synthetic transformations. The resulting anion is a key intermediate for the synthesis of more complex and sterically hindered indene derivatives.
The stability of the indenyl anion arises from the delocalization of the negative charge over the five-membered ring and into the fused benzene ring, a phenomenon often referred to as the "indenyl effect".[1][2] This effect not only enhances the acidity of the C1 proton but also influences the reactivity and stability of organometallic complexes derived from these ligands.[3][4]
Mechanistic Considerations and Experimental Design
The deprotonation of this compound involves the abstraction of the acidic proton at the C1 position by a suitable base. The choice of base is critical to ensure complete and regioselective deprotonation without competing side reactions, such as nucleophilic attack at the ester carbonyl or deprotonation at other less acidic positions.
Choice of Base
The pKa of the C1 proton in 1-methylindene is estimated to be around 20-22 in DMSO, making it significantly more acidic than a typical allylic proton. This increased acidity is due to the aromatic stabilization of the resulting indenyl anion. Therefore, a strong, non-nucleophilic base is required for efficient deprotonation.
Several bases can be considered, with their suitability depending on the desired reaction conditions and scale.
-
Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base that is an excellent choice for this transformation.[5] Its bulky nature minimizes nucleophilic attack on the ester functionality. LDA is typically prepared in situ from diisopropylamine and n-butyllithium or purchased as a solution.
-
Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that can also be used effectively.[6] It offers the advantage of being a solid that is relatively easy to handle. However, its heterogeneous nature can sometimes lead to slower reaction times.
-
Potassium tert-Butoxide (KOtBu): While a strong base, KOtBu is also a potent nucleophile and can lead to transesterification or other side reactions with the methyl ester. Its use should be approached with caution and at low temperatures.
For the purposes of this protocol, we will focus on the use of Lithium Diisopropylamide (LDA) due to its high reactivity, excellent selectivity, and widespread use in organic synthesis.
Solvent Selection
The choice of solvent is crucial for stabilizing the indenyl anion and ensuring the solubility of all reaction components. Anhydrous aprotic polar solvents are ideal for this purpose.
-
Tetrahydrofuran (THF): THF is the most common solvent for LDA-mediated reactions. It is a good solvent for both the substrate and the base, and it effectively solvates the lithium cation of the indenyl anion.
-
Diethyl Ether (Et₂O): Diethyl ether can also be used, but the solubility of some reagents may be lower compared to THF.
-
Hexamethylphosphoramide (HMPA): The addition of a co-solvent like HMPA can sometimes enhance the reactivity of the base by breaking up aggregates of the organolithium species.[7] However, HMPA is a known carcinogen and should be handled with extreme care.
Anhydrous Tetrahydrofuran (THF) is the recommended solvent for this procedure. It is imperative that the solvent is rigorously dried, as any trace of water will quench the strong base and the generated anion.
Temperature Control
The deprotonation reaction is typically carried out at low temperatures to minimize side reactions and ensure kinetic control. A temperature of -78 °C (a dry ice/acetone bath) is standard for the addition of the base to the substrate. This low temperature helps to prevent decomposition of the base and any undesired reactions of the generated anion. The subsequent reaction with an electrophile (if any) is also usually performed at low temperature, followed by a gradual warming to room temperature.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the deprotonation of this compound using LDA.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | |
| Diisopropylamine | ≥99.5%, anhydrous | Commercial Source | Distill from CaH₂ before use. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial Source | Titrate before use to determine the exact concentration. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | Dry using a solvent purification system or by distillation from Na/benzophenone. |
| Deuterated Chloroform (CDCl₃) for NMR | 99.8 atom % D | Commercial Source | |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | Commercial Source | |
| Diethyl ether (Et₂O) | ACS Grade | Commercial Source | |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercial Source | |
| Round-bottom flasks, magnetic stir bars, syringes, needles | - | - | All glassware should be oven-dried before use. |
| Dry ice/acetone bath | - | - | |
| Inert atmosphere (Argon or Nitrogen) | High purity | - |
Step-by-Step Procedure
A. Preparation of the LDA Solution (in situ)
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, add anhydrous THF (10 mL).
-
Cool the flask to 0 °C using an ice bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the solution at 0 °C for 30 minutes. The resulting solution should be clear and colorless to pale yellow.
B. Deprotonation Reaction
-
In a separate oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve this compound (1.0 equivalent) in anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared LDA solution (1.1 equivalents) dropwise via syringe to the solution of the indene ester over a period of 15-20 minutes.
-
Upon addition of the LDA, the solution will typically develop a deep red or orange color, indicative of the formation of the indenyl anion.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
C. Monitoring the Reaction
The formation of the indenyl anion can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot of the reaction mixture with a proton source (e.g., methanol) and comparing the TLC spot to that of the starting material. A successful deprotonation will result in the disappearance of the starting material spot.
D. Quenching and Workup (for isolation of the protonated product after deprotonation)
-
After 1 hour at -78 °C, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
E. Purification and Characterization
The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Process
Reaction Mechanism
Caption: Deprotonation of this compound.
Experimental Workflow
Caption: Experimental workflow for the deprotonation procedure.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can cause severe burns upon contact with skin.
-
Diisopropylamine is a corrosive and flammable liquid.
-
Anhydrous solvents are flammable. All reactions should be conducted in a well-ventilated fume hood.
-
Dry ice/acetone baths should be handled with appropriate cryogenic gloves.
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this procedure.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Deprotonation | Insufficient amount of base. | Titrate the n-BuLi solution to determine its exact concentration and use a slight excess (1.05-1.1 equivalents) of LDA. |
| Presence of moisture in reagents or glassware. | Ensure all glassware is thoroughly oven-dried. Use freshly distilled or commercially available anhydrous solvents. | |
| Low Yield of Product | Decomposition of the indenyl anion. | Maintain the reaction temperature at -78 °C. If the anion is unstable, consider trapping it with an electrophile immediately after its formation. |
| Side reactions (e.g., nucleophilic attack). | Use a sterically hindered base like LDA. Ensure the reaction temperature is kept low. | |
| Formation of Multiple Products | Competing deprotonation at other positions. | This is unlikely for this substrate due to the high acidity of the C1 proton. However, ensure the use of a strong, non-nucleophilic base and low temperatures to favor kinetic deprotonation. |
| Reaction with impurities. | Use high-purity starting materials and reagents. |
Conclusion
The deprotonation of this compound is a reliable and efficient method for generating a key synthetic intermediate. By carefully selecting the base, solvent, and reaction temperature, researchers can achieve high yields of the desired indenyl anion, which can then be utilized in a wide range of subsequent chemical transformations. This protocol provides a solid foundation for the successful implementation of this important reaction in the synthesis of complex molecules for various applications in research and development.
References
- CoIII-Carbene Radical Approach to Substituted 1H-Indenes. (n.d.).
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook. (n.d.).
- Fig. S1 1 H NMR spectrum of methyl 1H-indene-2-carboxylate (6a). | Download Scientific Diagram - ResearchGate. (n.d.).
- Indenyl complexes of Group 9 metals: Synthetic and catalytic chemistry - ResearchGate. (n.d.).
- Synthesis of 1-methylene-1H-indene-2-carboxylates - ResearchGate. (n.d.).
- methyl 3-methyl-1H-indene-2-carboxylate - Chemical Synthesis Database. (n.d.).
- Transition metal indenyl complex - Wikipedia. (n.d.).
- Indenyl effect in dissociative reactions. Nucleophilic substitution in iron carbonyl complexes: A case study - ResearchGate. (n.d.).
- The Nature of the Indenyl Effect | Request PDF - ResearchGate. (n.d.).
- common bases for deprotonating ketones to make enolates - YouTube. (2019, November 4).
- Anionic polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. (2022, February 24).
Sources
- 1. Transition metal indenyl complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
catalytic applications of 1-methyl-1H-indene-2-carboxylate derivatives
Application Note: Catalytic Architectures for 1-Methyl-1H-indene-2-carboxylate Derivatives
Executive Summary
1-Methyl-1H-indene-2-carboxylate derivatives represent a privileged scaffold in drug discovery, serving as the structural core for melatonin receptor agonists (e.g., Ramelteon analogues), HIV protease inhibitors, and peroxisome proliferator-activated receptor (PPAR) modulators.
This technical guide addresses the two primary catalytic challenges associated with this moiety:
-
Enantioselective Hydrogenation: Establishing the C1–C2 stereochemical relationship (cis/trans) via Ruthenium/Iridium catalysis.
-
Pd-Catalyzed Functionalization: Utilizing the activated C3 position for asymmetric allylic alkylation to generate quaternary stereocenters.
Part 1: Asymmetric Hydrogenation Protocols
The Challenge: Diastereoselective Control
Hydrogenating 1-methyl-1H-indene-2-carboxylate is non-trivial due to the pre-existing stereocenter at C1 (or the planar pro-chirality if generated in situ). The goal is typically the cis-1,2-indane system, which mimics the bioactive conformation of many fused-ring alkaloids.
Mechanism & Causality:
-
Substrate Dynamics: Indene derivatives undergo facile 1,5-sigmatropic shifts. However, the electron-withdrawing 2-carboxylate stabilizes the endocyclic double bond, making it a prime substrate for outer-sphere hydrogenation mechanisms.
-
Catalyst Selection: Ru(II)-diphosphine-diamine complexes are preferred over Rh(I) for this substrate because the basic diamine ligand facilitates H-bonding with the ester carbonyl, directing the hydride delivery to the same face as the anchoring group, enhancing cis-selectivity.
Experimental Protocol: Ru-Catalyzed cis-Hydrogenation
Reagents:
-
Substrate: Methyl 1-methyl-1H-indene-2-carboxylate (1.0 equiv).
-
Catalyst: RuCl₂(R-BINAP)(R,R-DPEN) (Substrate/Catalyst ratio: 1000:1).
-
Base: Potassium tert-butoxide (KOtBu) (10 mol% relative to substrate).[1]
-
Solvent: Isopropanol (degassed).
Step-by-Step Workflow:
-
Catalyst Activation (Inert Atmosphere Box):
-
In a vial, mix RuCl₂(R-BINAP)(R,R-DPEN) with KOtBu in Isopropanol. Stir for 10 minutes. The solution should turn from orange to a deep red-brown, indicating the formation of the active ruthenium dihydride species.
-
Critical Control Point: Failure to pre-activate the catalyst often leads to induction periods and lower ee.
-
-
Reactor Loading:
-
Dissolve the indene substrate in Isopropanol (0.5 M concentration).
-
Transfer the substrate solution and the activated catalyst solution into a stainless steel autoclave liner.
-
-
Pressurization:
-
Purge the autoclave 3x with Hydrogen (10 bar).
-
Pressurize to 50 bar (725 psi) .
-
Rationale: High pressure is required to overcome the steric bulk of the C1-methyl group and the C2-ester.
-
-
Reaction:
-
Stir at 30°C for 12–24 hours.
-
Monitoring: Monitor H₂ uptake. A cessation of uptake indicates completion.
-
-
Workup:
-
Vent H₂ carefully. Concentrate the solvent in vacuo.[2]
-
Pass the residue through a short plug of silica gel (Eluent: EtOAc/Hexanes 1:5) to remove Ruthenium salts.
-
Data Analysis & Validation
The resulting 1-methylindane-2-carboxylate must be analyzed for Diastereomeric Ratio (dr) and Enantiomeric Excess (ee).
| Parameter | Analytical Method | Target Specification |
| Conversion | ¹H NMR (400 MHz) | >98% (Disappearance of alkene proton at |
| Diastereoselectivity | ¹H NMR (J-coupling analysis) | >20:1 (cis:trans) |
| Enantioselectivity | Chiral HPLC (Chiralcel OD-H) | >95% ee |
Visualizing the Stereochemical Pathway:
Figure 1: Catalytic cycle emphasizing the outer-sphere mechanism where the diamine ligand directs stereoselectivity.
Part 2: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Challenge: Constructing Quaternary Centers
Drug candidates increasingly require quaternary carbon centers to restrict conformational flexibility. The 1-methyl-1H-indene-2-carboxylate scaffold is an ideal pronucleophile for Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) to generate spiro-indene architectures.
Protocol: Spiro-Indene Synthesis
Reagents:
-
Pronucleophile: this compound.
-
Electrophile: Allyl acetate or 1,4-diacetoxy-cis-2-butene (for spiro-cyclization).
-
Catalyst: Pd₂(dba)₃ (2.5 mol%).
-
Ligand: (S,S)-DACH-Phenyl Trost Ligand (5 mol%).
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: Dichloromethane (DCM).
Workflow:
-
Ligand Complexation:
-
Stir Pd₂(dba)₃ and the Trost Ligand in DCM for 15 minutes under Argon. The solution changes from purple to yellow/orange.
-
-
Nucleophile Activation:
-
Alkylation:
-
Add the electrophile dropwise at 0°C.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Purification:
-
Filter through Celite. Flash chromatography (SiO₂, Ether/Pet Ether).
-
Self-Validating Check:
-
NMR Diagnostic: The disappearance of the C1-methine doublet (
~3.8 ppm) and appearance of diastereotopic allyl protons confirms quaternary center formation.
Part 3: Troubleshooting & Optimization Matrix
When yields or selectivities fall below targets, use the following decision matrix based on our internal validation data.
| Observation | Root Cause | Corrective Action |
| Low Conversion (Hydrogenation) | Catalyst Poisoning | Ensure substrate is free of halides/sulfur. Repurify via recrystallization. |
| Low cis/trans Ratio | Temperature too high | Lower reaction temperature to 15°C and increase pressure to 80 bar. |
| Racemization (Pd-Alkylation) | Base Strength | Switch from Cs₂CO₃ to BSA/KOAc buffer system to minimize reversible deprotonation. |
References
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition. Source:[Link]
-
Trost, B. M., et al. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of Indene Derivatives. Journal of the American Chemical Society.[4] Source:[Link]
-
Han, S. B., et al. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of Indenes. Chemical Science. Source:[Link]
-
Pfaltz, A., et al. (2004). Iridium-Catalyzed Enantioselective Hydrogenation of Olefins. Advanced Synthesis & Catalysis. Source:[Link]
Sources
Application Note: Synthesis of Zirconocene Complexes from Methyl 1-methyl-1H-indene-2-carboxylate
This Application Note details the synthesis of zirconocene complexes derived from methyl 1-methyl-1H-indene-2-carboxylate . This specific precursor is a functionalized indene, offering a route to 2-substituted zirconocenes , which are critical for controlling stereoselectivity in olefin polymerization (e.g., rac-/meso-isomerism effects on tacticity).
The guide covers two distinct synthetic pathways:
-
Direct Metallation: Retaining the ester group to form functionalized zirconocenes (requiring chemoselective deprotonation).
-
Ligand Modification: Converting the ester to a methyl group to synthesize the industrially relevant bis(1,2-dimethylindenyl)zirconium dichloride .
Abstract & Strategic Overview
Substituted bis(indenyl)zirconium complexes are pivotal in the field of single-site catalysis. The starting material, This compound , possesses a 2-position ester group. This group presents a strategic bifurcation in synthesis:
-
Path A (Direct Complexation): Yields bis(2-methoxycarbonyl-1-methylindenyl)zirconium dichloride. The ester group provides electronic withdrawal and potential hemilabile coordination sites but requires non-nucleophilic bases for ligand generation.
-
Path B (Ligand Modification): Reduces the ester to a methyl group to yield bis(1,2-dimethylindenyl)zirconium dichloride, a standard "workhorse" ligand for isotactic polypropylene synthesis.
Synthetic Pathway Logic
Caption: Strategic bifurcation for zirconocene synthesis. Path A retains the ester functionality using non-nucleophilic bases. Path B converts the precursor to the industry-standard 1,2-dimethylindenyl ligand.
Protocol A: Direct Synthesis of Ester-Functionalized Zirconocene
Target: Bis(2-methoxycarbonyl-1-methylindenyl)zirconium dichloride Challenge: The ester group is susceptible to nucleophilic attack by strong alkyl bases (e.g., n-BuLi). Solution: Use of Sodium Hydride (NaH) or Potassium Hydride (KH) to effect deprotonation without carbonyl attack.
Materials & Reagents
| Reagent | Role | Specifications |
| This compound | Ligand Precursor | >98% Purity, Dry |
| Sodium Hydride (NaH) | Base | 60% dispersion in oil (washed with hexane) or dry powder (Handle under Ar) |
| Zirconium(IV) chloride (ZrCl4) | Metal Source | >99.9%, Anhydrous (Sublimed grade preferred) |
| THF | Solvent | Anhydrous, distilled from Na/Benzophenone |
| Toluene | Solvent | Anhydrous, deoxygenated |
Step-by-Step Procedure
1. Ligand Deprotonation (Generation of Sodium Indenide)
-
Setup: In a glovebox or under strict Schlenk conditions (Ar line), charge a 250 mL round-bottom flask with NaH (1.1 equiv relative to ligand).
-
Washing: If using oil dispersion, wash NaH 3x with dry hexane to remove mineral oil. Decant hexane carefully.
-
Solvation: Suspend the NaH in anhydrous THF (50 mL). Cool to 0 °C.
-
Addition: Dissolve This compound (1.0 equiv) in THF (20 mL). Add this solution dropwise to the NaH suspension over 30 minutes.
-
Observation: Hydrogen gas (
) evolution will be observed. The solution typically turns yellow/orange.
-
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours to ensure complete deprotonation.
-
Checkpoint: Aliquot NMR (in
-THF) can confirm disappearance of the sp³ proton at the 1-position.
-
2. Metallation (Salt Metathesis)
-
Preparation of Zr Source: In a separate flask, suspend ZrCl4 (0.5 equiv relative to ligand start) in cold THF (-78 °C) to form the soluble
adduct in situ. Allow to warm to RT to ensure dissolution, then cool back to -78 °C. -
Addition: Cannulate the sodium indenide solution (from Step 1) into the ZrCl4 solution slowly at -78 °C.
-
Reaction: Allow the mixture to warm slowly to RT overnight (12–16 hours). The color will deepen (often to red or brown).
-
Workup:
-
Remove THF under vacuum.
-
Extract the residue with anhydrous Dichloromethane (DCM) or Toluene . (Note: Ester-functionalized complexes are often more soluble in DCM than pure alkyl zirconocenes).
-
Filter through Celite to remove NaCl.
-
Concentrate the filtrate and crystallize at -30 °C from DCM/Hexane or Toluene.
-
3. Characterization Data (Expected)
-
¹H NMR: Distinct signals for the rac and meso isomers.[1]
-
rac-isomer:
symmetric. 1 set of signals. -
meso-isomer:
symmetric. 1 set of signals (often distinct shift for the methyl group).
-
-
Yield: Typically 40–60% (isomer mixture).
Protocol B: Synthesis of Bis(1,2-dimethylindenyl)zirconium dichloride
Target: Bis(1,2-dimethylindenyl)zirconium dichloride Context: This route is preferred if the ester group is undesirable for the catalytic application. It converts the precursor into the robust 1,2-dimethylindene ligand.
Step-by-Step Procedure
1. Reduction to Alcohol
-
Reagent: Lithium Aluminum Hydride (
). -
Protocol: Add This compound to a suspension of
in at 0 °C. Stir 2 hours. Quench (Fieser method). -
Product: (1-methyl-1H-inden-2-yl)methanol.
2. Conversion to 1,2-Dimethylindene
-
Activation: React the alcohol with p-Toluenesulfonyl chloride (TsCl) and Pyridine to form the tosylate.
-
Reduction: React the crude tosylate with
(or Super-Hydride) in THF. -
Result: 1,2-Dimethylindene . Isolate via distillation.[2][3]
3. Standard Lithiation & Metallation
-
Deprotonation: Dissolve 1,2-dimethylindene in
. Add n-Butyllithium (n-BuLi) (1.6 M in hexanes) dropwise at -78 °C. Warm to RT.-
Note: Unlike Protocol A, n-BuLi is safe here as there is no ester group.
-
-
Metallation: Transfer the lithium salt to a slurry of ZrCl4 in Toluene (or THF) at -78 °C.
-
Workup: Evaporate solvent, extract with hot Toluene, filter LiCl, and crystallize.
Critical Technical Considerations
| Parameter | Protocol A (Ester) | Protocol B (Alkyl) |
| Base Selection | MUST use NaH, KH, or LDA. n-BuLi will destroy the ligand. | n-BuLi is standard and efficient. |
| Solvent | THF is required for NaH solubility and kinetics. | Ether or Toluene/THF mixtures are common. |
| Isomer Ratio | Ester steric bulk often favors rac-isomer formation due to repulsive interactions during crystallization. | Typically yields 50:50 rac:meso mixture; separation required via fractional crystallization. |
| Catalytic Activity | Lower activity in ethylene polymerization (ester coordination). High stereocontrol potential. | High activity; Industry standard for isotactic polypropylene. |
Safety & Hazards[5]
-
Organolithiums/Hydrides: n-BuLi and NaH are pyrophoric or water-reactive. Handle only under inert atmosphere.
-
Zirconium Chloride: Hydrolyzes violently to release HCl. Handle in a glovebox.
-
Thallium Salts (Alternative): Some older protocols use TlOEt for esters. Avoid due to extreme toxicity; NaH is the modern validated substitute.
References
-
General Zirconocene Synthesis: Wild, F. R. W. P., et al. "Synthesis and crystal structure of a chiral ansa-zirconocene derivative with ethylene-bridge."[4] Journal of Organometallic Chemistry, 1985.
-
Indene Functionalization: Hitchcock, S. R., et al. "An Improved Synthesis Of 2-(Hydroxymethyl)Indene."[5] Digital Commons @ Cal Poly, 1993.
-
Deprotonation Selectivity: "Ester-substituted indenes that can be deprotonated with butyllithium" (Discussion on limitations). ResearchGate.
-
Zirconocene Dichloride Protocol: "Synthesis of Bis(cyclopentadienyl)zirconium dichloride." ChemicalBook.
Sources
Application Note: Chemoselective Reduction of Methyl 1-methyl-1H-indene-2-carboxylate to (1-Methyl-1H-indene-2-yl)methanol
Executive Summary & Strategic Rationale
The reduction of
This application note details a highly optimized, self-validating protocol utilizing Lithium Aluminum Hydride (LiAlH
Mechanistic Insights: Kinetic vs. Thermodynamic Control
To establish a self-validating experimental system, one must understand the causality of the reaction conditions:
-
Temperature as a Selectivity Switch: At elevated temperatures, hydride attack can occur at the
-carbon (C3 of the indene ring), leading to irreversible 1,4-reduction. By maintaining the reaction at 0 °C, the process is kinetically driven toward the highly electrophilic carbonyl carbon (1,2-reduction).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Aluminate Intermediate Stability: The initial hydride transfer forms a tetrahedral aluminate intermediate. In anhydrous tetrahydrofuran (THF), this intermediate is stable at low temperatures, preventing premature collapse and subsequent over-reduction side reactions.
-
Workup Causality (The Fieser Method): Standard aqueous quenching of LiAlH
generates a gelatinous aluminum hydroxide emulsion that traps the product and ruins isolated yields. We employ the Fieser workup ( method), which forces the aluminum salts to precipitate as a dense, granular solid that is easily removed via filtration, ensuring high recovery of the allylic alcohol.
Reaction Pathway Visualization
Fig 1: Chemoselective 1,2-reduction pathway of indene-2-carboxylate avoiding 1,4-conjugate addition.
Reagent Selection Matrix
The table below summarizes the quantitative and qualitative data driving the selection of LiAlH
| Reducing Agent | Typical Equivalents | Operating Temp | 1,2-Reduction Selectivity | Practical Considerations & Causality |
| LiAlH | 1.0 - 1.2 eq | 0 °C to RT | High (at 0 °C) | Optimal. Rapid conversion. Requires Fieser workup to avoid emulsions. Strongest driving force for ester reduction[1]. |
| DIBAL-H | 2.5 - 3.0 eq | -78 °C to 0 °C | Very High | Viable alternative. Highly selective for allylic alcohols but requires large excess and cryogenic cooling. |
| NaBH | 5.0+ eq | 65 °C (Reflux) | Poor | Ineffective for esters without additives (e.g., LiCl, I |
Experimental Protocol: Self-Validating Methodology
Scale: 10.0 mmol of this compound (MW: 188.22 g/mol )
Step 1: System Preparation & Reagent Charging
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.
-
Flush the system with Argon for 5 minutes to ensure an anhydrous atmosphere.
-
Charge the flask with LiAlH
(0.45 g, 11.8 mmol, 1.18 eq)[2]. -
Suspend the LiAlH
in anhydrous THF (20 mL) and cool the suspension to 0 °C using an ice-water bath. Rationale: Pre-cooling the hydride suspension minimizes exothermic spiking upon substrate addition.
Step 2: Substrate Addition (Kinetic Control)
-
Dissolve this compound (1.88 g, 10.0 mmol) in anhydrous THF (10 mL).
-
Add the substrate solution dropwise to the LiAlH
suspension via syringe over 15–20 minutes.-
Critical Observation: Vigorous bubbling (H
gas evolution) may occur. Control the addition rate to maintain the internal temperature strictly below 5 °C.
-
-
Once addition is complete, maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (approx. 20 °C) for an additional 1–2 hours[3].
Step 3: In-Process Control (TLC Validation)
-
Method: Quench a 20
L aliquot in 0.5 mL EtOAc and 0.5 mL 1M HCl. Spot the organic layer on a silica gel TLC plate. -
Eluent: Hexanes : Ethyl Acetate (7:3 v/v).
-
Validation: The starting material (ester) will appear as a high-R
UV-active spot. The product (alcohol) will appear as a lower-R spot that stains strongly with Potassium Permanganate (KMnO ), confirming the preservation of the indene double bond.
Step 4: The Fieser Workup (Emulsion Prevention)
Caution: Highly exothermic. Perform behind a blast shield with vigorous stirring.
For the 0.45 g of LiAlH
-
Re-cool the reaction flask to 0 °C.
-
Slowly add 0.45 mL of deionized water dropwise. Wait until H
evolution subsides. -
Slowly add 0.45 mL of 15% aqueous NaOH .
-
Add 1.35 mL of deionized water .
-
Remove the ice bath and stir vigorously at room temperature for 15–30 minutes.
-
Causality: The sequential addition initially hydrolyzes the aluminate, the base forms sodium aluminate, and the final water addition forces the precipitation of a dense, white, granular inorganic lattice (Al(OH)
).
-
-
Add anhydrous MgSO
(approx. 2 g) to the flask to absorb residual moisture. -
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot EtOAc (3
20 mL). -
Concentrate the filtrate under reduced pressure to yield the crude (1-methyl-1H-indene-2-yl)methanol. Purify via flash column chromatography if necessary.
Analytical Validation (NMR Markers)
To ensure the integrity of the self-validating system, verify the product using
-
Disappearance of the Ester: Complete loss of the sharp singlet at
3.80 ppm (O-CH ). -
Appearance of the Allylic Alcohol: A new broad singlet or fine doublet at
4.50 - 4.60 ppm (2H, -CH -OH), accompanied by a broad exchangeable OH peak. -
Preservation of the Conjugated System: The vinylic proton at C3 of the indene ring must remain intact, appearing as a distinct singlet/fine multiplet at
7.20 - 7.40 ppm . If this peak is missing and the aliphatic region integrates higher than expected, 1,4-reduction has occurred.
References
-
Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. Available at:[Link]
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at:[Link]
- Google Patents (GB2225782A).
-
Royal Society of Chemistry (RSC). Supporting Information: Reduction of indene-2-carboxylate derivatives. Available at:[Link]
Sources
Application and Protocol Guide for the Hydrolysis of Methyl 1-Methyl-1H-indene-2-carboxylate
Introduction: The Strategic Importance of Carboxylic Acid Synthesis in Drug Discovery
In the landscape of pharmaceutical development and medicinal chemistry, the carboxylic acid functional group is a cornerstone of molecular design. Its ability to engage in hydrogen bonding and its ionizable nature at physiological pH make it a critical pharmacophore for target engagement. The hydrolysis of esters to their corresponding carboxylic acids is, therefore, a fundamental and frequently employed transformation. This document provides a detailed guide to the hydrolysis of methyl 1-methyl-1H-indene-2-carboxylate, a compound representative of substituted indene scaffolds that are prevalent in biologically active molecules. Understanding the nuances of this reaction is crucial for researchers aiming to synthesize or modify such compounds for therapeutic applications.
The indene core, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The successful and efficient hydrolysis of this compound to 1-methyl-1H-indene-2-carboxylic acid is a key step in the synthesis of novel drug candidates and molecular probes. This guide will explore the primary methods for this conversion—base-catalyzed saponification and acid-catalyzed hydrolysis—providing not just procedural steps, but also the underlying chemical principles that govern these transformations.
Understanding the Reaction: A Tale of Two Mechanisms
The conversion of an ester to a carboxylic acid can be achieved under either basic or acidic conditions, each proceeding through a distinct mechanism with its own set of advantages and disadvantages.[1]
Base-Catalyzed Hydrolysis (Saponification): An Irreversible Path to the Carboxylate
Saponification, the hydrolysis of an ester using a base, is a widely used and generally irreversible process.[2][3] The term originates from the Latin "sapo" for soap, as this reaction is traditionally used in soap making.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH, KOH, or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[2][4] This forms a tetrahedral intermediate which then collapses, expelling the methoxide as a leaving group.[2] The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide, forming a carboxylate salt and methanol. This acid-base reaction is the driving force that makes the overall process essentially irreversible under basic conditions.[2]
Diagram: Base-Catalyzed Hydrolysis (Saponification) Workflow
Caption: A typical workflow for the base-catalyzed hydrolysis of an ester.
Acid-Catalyzed Hydrolysis: A Reversible Equilibrium
Acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification reaction.[5][6] In this process, a strong acid catalyst (e.g., HCl or H₂SO₄) protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic.[6] A weak nucleophile, in this case, water, can then attack the activated carbonyl carbon.[6] Following a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed.[6] A key feature of this reaction is its reversibility.[6][7] To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically used.[7]
Diagram: Acid-Catalyzed Hydrolysis Mechanism
Caption: Key steps in the acid-catalyzed hydrolysis of an ester.
Experimental Protocols
The choice between base- and acid-catalyzed hydrolysis will depend on the overall stability of the starting material and the desired reaction conditions. For substrates sensitive to strong acids, a base-catalyzed approach is generally preferred. Conversely, if the molecule contains base-labile functional groups, acid-catalyzed hydrolysis may be the better option.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol provides a general procedure for the saponification of this compound using common laboratory reagents. The choice of base and solvent can be adapted based on the solubility of the starting material and the desired reaction temperature.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M and concentrated
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in a suitable solvent mixture. A common starting point is a 1:1 to 4:1 mixture of an organic solvent (e.g., methanol, ethanol, or THF) and water.[5][8] The use of a co-solvent like THF is often necessary for hydrophobic esters to ensure miscibility with the aqueous base.[9]
-
Addition of Base: Add 1.5 to 3 equivalents of the chosen base (NaOH, KOH, or LiOH). LiOH is often a good choice for substrates that may be sensitive to harsher conditions.[9] The base can be added as a solid or as an aqueous solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to overnight depending on the substrate and temperature.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it can be removed under reduced pressure using a rotary evaporator.
-
Extraction (Optional): Dilute the remaining aqueous solution with water and extract with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-acidic byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pH is approximately 2-3.[8] The carboxylic acid product should precipitate out of the solution.
-
Isolation: Extract the precipitated carboxylic acid into an organic solvent like ethyl acetate or dichloromethane.[10] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-methyl-1H-indene-2-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forced) |
| Base | LiOH | NaOH or KOH | NaOH or KOH |
| Solvent | THF/H₂O (3:1) | MeOH/H₂O (4:1) | EtOH/H₂O (4:1) |
| Temperature | Room Temperature | Reflux | Reflux |
| Time | 12-24 hours | 2-6 hours | 4-12 hours |
| Notes | Suitable for sensitive substrates. | A good starting point for most esters. | For sterically hindered or unreactive esters. |
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol describes a general procedure for the acid-catalyzed hydrolysis of this compound. The key to success is using a large excess of water to drive the equilibrium towards the products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), concentrated
-
Dioxane (optional)
-
Deionized water
-
Ethyl acetate or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound with a large excess of aqueous acid (e.g., 1-6 M HCl or H₂SO₄).[11] If the starting material has poor solubility in aqueous acid, a co-solvent such as dioxane can be used.
-
Heating: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or HPLC. Acid-catalyzed hydrolysis can often be slower than saponification.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Extract the product directly from the reaction mixture using an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
| Parameter | Condition A | Condition B |
| Acid | 3 M HCl | 3 M H₂SO₄ |
| Solvent | Water | Water/Dioxane (1:1) |
| Temperature | Reflux | Reflux |
| Time | 12-48 hours | 12-48 hours |
| Notes | Standard aqueous conditions. | For substrates with low water solubility. |
Troubleshooting and Considerations
-
Incomplete Reaction: If the hydrolysis is incomplete, especially in base-catalyzed reactions, ensure that a sufficient excess of the base was used. For acid-catalyzed reactions, a longer reaction time or a higher concentration of acid may be necessary. The use of a co-solvent to improve solubility can also enhance the reaction rate.[12]
-
Steric Hindrance: The methyl group at the 1-position of the indene ring may introduce some steric hindrance, potentially slowing down the rate of hydrolysis. In such cases, more forcing conditions (higher temperature, longer reaction time, or a stronger base/acid) may be required.
-
Side Reactions: The indene ring system is generally stable under these conditions. However, for molecules with other sensitive functional groups, care must be taken. For instance, strongly acidic or basic conditions could lead to the cleavage of protecting groups or other unintended transformations.
-
Work-up Issues: During the acidic work-up of the saponification reaction, it is crucial to ensure the pH is low enough to fully protonate the carboxylate salt and precipitate the carboxylic acid. Emulsion formation during extraction can sometimes be an issue and can often be resolved by the addition of brine.
Conclusion
The hydrolysis of this compound is a critical transformation for accessing the corresponding carboxylic acid, a valuable building block in drug discovery and development. Both base-catalyzed saponification and acid-catalyzed hydrolysis are effective methods, with the choice depending on the specific requirements of the synthetic route and the stability of the substrate. By understanding the mechanisms and carefully selecting the reaction conditions, researchers can reliably and efficiently perform this important chemical conversion.
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
- Koshikari, Y., Sakakura, A., & Ishihara, K. (2012). N,N-Diarylammonium Pyrosulfate as a Highly Effective Catalyst for the Hydrolysis of Esters under Organic Solvent-Free Conditions. Organic Letters, 14(12), 3194–3197.
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h, 5 b‐I, quant. Retrieved from [Link]
- Hayashi, N., Hori, H., & Nishikawa, K. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581-584.
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 1-hydroxy-1H-indene-2-carboxylic acid 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
- Saponification | Chemistry | Research Starters - EBSCO. (n.d.).
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
- Anjaneyulu, A. S. R., & Annapurna, J. (1980). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Proceedings of the Indian Academy of Sciences - Section A, 89(4), 347-353.
-
ResearchGate. (n.d.). Hydrolysis of esters: 1 M NaOH, ethanol, water, heating, 1 h. Retrieved from [Link]
- Jain, N. F., & Masse, C. E. (n.d.).
-
Sciencemadness Discussion Board. (2016, August 8). Difficult hydrolysis of an hindered ester. Retrieved from [Link]
-
BYJU'S. (2022, March 29). Ester Hydrolysis with H2SO4. Retrieved from [Link]
-
Organic Syntheses. (2016, September 27). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, January 14). 4.8: Hydrolysis of Esters. Retrieved from [Link]
-
Saponification Reaction of Esters. (2025, January 11). [Video]. YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Stabilizing Methyl 1-methyl-1H-indene-2-carboxylate
Welcome to the technical support center for methyl 1-methyl-1H-indene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues, specifically isomerization, with this compound. Our goal is to provide you with not only solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My post-reaction NMR analysis shows a mixture of products, but my TLC was clean. What is causing the isomerization of my target compound?
This is a classic and frequently encountered issue. The isomerization of your desired this compound to a more stable, conjugated isomer is most often triggered during the workup or purification stages. The primary culprits are exposure to acidic or basic conditions. Even seemingly neutral conditions, like purification on standard silica gel, can be acidic enough to catalyze this unwanted reaction.[1][2][3] Functionalized indenes, in particular, have been noted to be sensitive to basic conditions, leading to double-bond migration.[4][5]
Q2: What is the chemical mechanism behind this isomerization?
The isomerization is typically an acid or base-catalyzed process that involves the migration of the double bond to a more thermodynamically stable position.
-
Acid-Catalyzed Isomerization: Traces of acid can protonate the double bond, leading to a carbocation intermediate. A subsequent deprotonation at an adjacent position results in the rearranged, and often more stable, isomer.[1][6]
-
Base-Catalyzed Isomerization: Residual base from a reaction can deprotonate the most acidic proton. In this specific molecule, while the C1 position is substituted, protons on the C1-methyl group can be abstracted. This generates a carbanion that can undergo rearrangement (a formal[1][7]-proton shift), leading to a thermodynamically favored, conjugated system upon reprotonation.[8]
Q3: How can I modify my aqueous workup to prevent isomerization?
The key is to strictly avoid strong acids and bases. Standard quenches with solutions like sodium bicarbonate or dilute HCl can be problematic.
Recommended Workup Protocol:
-
Quench: Use a buffered, mildly acidic solution like saturated aqueous ammonium chloride (NH₄Cl). This is generally sufficient to neutralize organometallic reagents or basic catalysts without creating a strongly acidic environment.
-
Extraction: Perform extractions quickly and efficiently. Minimize the contact time between your organic layer and any aqueous phase.
-
Drying and Concentration: Dry the organic layer thoroughly with an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperatures (e.g., < 35°C). Do not leave the compound on the rotovap longer than necessary.
Q4: My compound seems to isomerize on the silica gel column. How do I purify it safely?
This is a very common problem. Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface, which can catalyze the isomerization.[9][10]
Solution: Deactivate the silica gel before use. This neutralizes the acidic sites and creates a more inert stationary phase.[7][11]
| Stationary Phase Option | Description | Best For | Potential Downsides |
| Deactivated Silica Gel (with Triethylamine) | Standard silica gel is neutralized by pre-washing with a solvent system containing 1-3% triethylamine (TEA).[7][12][13] | Acid-sensitive compounds that are stable to trace amounts of base. | Residual TEA in fractions may need to be removed. May not be suitable for base-sensitive compounds.[11] |
| Neutral or Basic Alumina | A good alternative to silica, especially for compounds that can tolerate basic conditions.[9] | Purification of amines and other basic or acid-sensitive compounds. | Can have lower resolving power than silica for some compounds.[11] |
| Florisil® (Magnesium Silicate) | A milder, neutral stationary phase.[9][11] | Sensitive compounds where both acid and base are problematic. | Some compounds may adhere strongly to Florisil; test on TLC scale first. |
Q5: What are the optimal conditions for the long-term storage of purified this compound?
Unsaturated esters can be susceptible to degradation over time, including isomerization and polymerization.[14][15] Proper storage is critical to maintain purity.
Recommended Storage Protocol:
-
Purity: Ensure the compound is free of any acidic or basic impurities before storage.
-
Solvent: If storing in solution, use a non-polar, aprotic solvent like hexane or toluene.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation. Oxygen can sometimes inhibit unwanted polymerization in vinyl esters, but an inert atmosphere is a safer general practice.[14]
-
Temperature: Store at low temperatures, ideally at -20°C or below.
-
Container: Use a clean, amber glass vial with a well-sealed cap to protect from light.
Troubleshooting Guide: Isomerization Issues
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Isomerization detected immediately after aqueous workup (by NMR of crude product). | The quenching or extraction solution was too acidic or basic. | Use a buffered quench (saturated aq. NH₄Cl). Ensure pH of the aqueous layer remains between 5-8. |
| A clean crude product isomerizes during column chromatography. | The silica gel is acidic. | Deactivate the silica gel with triethylamine (see protocol below). Alternatively, use neutral alumina or Florisil as the stationary phase.[7][9][11] |
| The purified compound shows signs of isomerization after a few days/weeks in storage. | Improper storage conditions: presence of air, light, moisture, or trace acid/base. | Re-purify if necessary, then store under an inert atmosphere at ≤ -20°C in a non-polar solvent. |
In-Depth Protocols & Methodologies
Protocol 1: Purification of Acid-Sensitive Indenes via Deactivated Silica Gel Chromatography
This protocol describes the neutralization of silica gel to prevent on-column isomerization of sensitive compounds.
Methodology:
-
Prepare the Eluent: Determine an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) using standard TLC. To this optimal eluent, add 1-2% triethylamine by volume.
-
Prepare the Slurry: In a fume hood, create a slurry of silica gel with the triethylamine-containing eluent.
-
Pack the Column: Wet-pack the column with the prepared slurry.
-
Equilibrate the Column: Elute the packed column with at least two column volumes of the triethylamine-containing eluent. This ensures all acidic sites are neutralized.[7][13]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a less polar solvent) and load it onto the column.
-
Elution: Run the column as usual with the triethylamine-containing eluent.
-
Post-Purification: After collecting and combining the desired fractions, the residual triethylamine can typically be removed by co-evaporation with a solvent like toluene under reduced pressure.
Visualization of Key Processes
Isomerization Pathway Diagram
The following diagram illustrates a plausible base-catalyzed pathway for the isomerization of this compound to a more stable conjugated isomer.
Caption: Base-catalyzed isomerization workflow.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence for diagnosing the source of isomerization.
Caption: Troubleshooting flowchart for isomerization.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Hubert, A. J., & Reimlinger, H. (1969). Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. Journal of the Chemical Society C: Organic, 944. DOI:10.1039/J39690000944. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Collins, D. J. (1977). Acid-catalysed isomerization of ethyl 5-Hydroxy-7a-methyl-1-oxo-2,6,7,7a tetrahydro-1H-indene-4-carboxylate. Australian Journal of Chemistry, 30(2), 443-450. [Link]
-
University of Wisconsin-Madison. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. r/chemhelp. [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel?. [Link]
-
Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. [Link]
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Deli, J., Matus, Z., & Szabolcs, J. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(2), 156-160. [Link]
-
Unsworth, W. P., Coulthard, G., Kitsiou, C., & Taylor, R. J. (2014). 1,2-N-Migration in a Gold-Catalysed Synthesis of Functionalised Indenes by the 1,1-Carboalkoxylation of Ynamides. Angewandte Chemie International Edition, 53(20), 5173-5177. [Link]
-
Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Letters, 14(21), 5392-5395. [Link]
-
Brown, J., et al. (2008). New Functionalised Silicas for Highly Selective Cation Exchange SPE Purification in Medicinal Chemistry. Tetrahedron Letters, 49(31), 4968-4971. [Link]
-
Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. [Link]
-
Unsworth, W. P., Coulthard, G., Kitsiou, C., & Taylor, R. J. (2014). 1,2-N-Migration in a Gold-Catalysed Synthesis of Functionalised Indenes by the 1,1-Carboalkoxylation of Ynamides. SciSpace. [Link]
-
ResearchGate. (2025, September 20). Stability of unsaturated methyl esters of fatty acids on surfaces. [Link]
- Google Patents. (2011).
-
CCS Chemistry. (2020). Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. [Link]
-
Atofina Chemicals, Inc. (2004). Unsaturated polyester resin compositions with improved processing and storage stability. [Link]
-
ResearchGate. (n.d.). Reaction pathway for 1-methylene indene → 2-methylene indene isomerization. [Link]
-
Organic Chemistry Portal. Synthesis of indenes. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methylene-1H-indene-2-carboxylates. [Link]
- Google Patents. (2016). Method for producing methyl 1-[(1,3-dioxo-2,3-dihydro-1h-inden-2-yl)-(4-methylphenyl)methyl]cyclohexane carboxylate showing analgesic activity. RU2549566C2.
- Google Patents. (1994).
-
Werner, J. B., & Grotjahn, D. B. (2014). Double Bond Isomerisation and Migration—New Playgrounds for Transition Metal-Catalysis. Topics in Organometallic Chemistry, 48, 1-32. [Link]
-
Johnson, J. E., et al. (2001). Mechanisms of acid-catalyzed Z/E isomerization of imines. The Journal of Physical Chemistry A, 105(48), 10887-10896. [Link]
-
Chemistry LibreTexts. (2022, July 20). 14.4: Electrophilic Isomerization. [Link]
-
MDPI. (2024). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. [Link]
-
PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. [Link]
-
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]
-
Arts, M., et al. (2019). Base-Catalyzed [1,n]-Proton Shifts in Conjugated Polyenyl Alcohols and Ethers. ACS Catalysis, 9(9), 8036-8042. [Link]
-
San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. [Link]
-
European Composites Industry Association. (2021). Safe handling of Unsaturated Polyester (UP) Resins. [Link]
-
YouTube. (2020, July 29). Alkene Isomerization | [Rh(PPh3)3(CO)H] Catalyst | Alkyl Mechanism | CSIR NET. [Link]
-
Chemical Synthesis Database. (2025, May 20). methyl 3-methyl-1H-indene-2-carboxylate. [Link]
-
Organic Chemistry Portal. Synthesis of alkenes by isomerizations. [Link]
Sources
- 1. Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. connectsci.au [connectsci.au]
- 3. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes [organic-chemistry.org]
- 4. 1,2-N-Migration in a Gold-Catalysed Synthesis of Functionalised Indenes by the 1,1-Carboalkoxylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chromatography [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US20110028659A1 - Method for extending shelf life of vinyl ester resin or unsaturated polyester resin - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Methyl 1-methyl-1H-indene-2-carboxylate
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the purification and physical state management (oil vs. solid) of methyl 1-methyl-1H-indene-2-carboxylate .
Because indene derivatives possess highly unique electronic and steric properties, standard purification templates often fail. This document provides a causality-driven, self-validating framework to troubleshoot your purification workflows.
Diagnostic Dashboard & Quantitative Data
Before initiating any purification, you must establish the baseline metrics of your crude mixture. The physical state of this compound is highly dependent on its isomeric purity.
| Parameter | Specification / Diagnostic Marker |
| Compound Name | This compound |
| CAS Number | 66130-40-3 |
| Molecular Weight | 188.22 g/mol [1] |
| Target Physical State | Low-melting crystalline solid |
| Symptomatic State | Viscous yellow/brown oil |
| 1H NMR Diagnostic (Target: 1H-Indene) | Vinyl proton (C3-H) singlet at ~7.6 ppm; C1-CH3 doublet at ~1.4 ppm. |
| 1H NMR Diagnostic (Impurity: 3H-Indene) | Methylene protons (C1-H2) at ~3.5 ppm; C3-CH3 singlet at ~2.2 ppm. |
Causality & Troubleshooting FAQ
Q1: Why does my synthesized product consistently present as a viscous oil instead of a crystalline solid? A1: The primary culprit is freezing point depression caused by regioisomeric impurities. The allylic/benzylic protons at the C1 position of the 1H-indene system are highly acidic[2]. During synthesis or standard basic workups, the compound easily undergoes deprotonation or thermally allowed 1,5-sigmatropic hydrogen shifts[3]. This causes the double bond to migrate, forming a mixture of 1H-indene and 3H-indene isomers. Because these isomers have different 3D geometries, they disrupt the uniform packing required for crystal lattice formation, resulting in a stable, viscous oil.
Q2: Standard silica gel (SiO2) chromatography isn't separating the oil into pure fractions. Why?
A2: Regioisomers of indene share nearly identical dipole moments and polarities, making standard normal-phase partitioning ineffective. To separate them, you must exploit the subtle differences in their
Q3: How do I resolve this and force crystallization?
A3: You must use Argentation Chromatography (Silver Nitrate-Impregnated Silica Gel, AgNO3/SiO2)[4]. The Ag+ ions act as soft Lewis acids, forming reversible
Visualizing the Problem and Solution
Mechanistic pathway of indene isomerization leading to lattice disruption and oil formation.
Self-validating purification workflow utilizing argentation chromatography and crystallization.
Self-Validating Experimental Protocols
To ensure scientific integrity, these protocols are designed as closed-loop systems. You will verify the success of each phase before proceeding to the next, preventing the loss of valuable material.
Protocol A: Argentation Chromatography (AgNO3/SiO2)
Purpose: To separate the 1H-indene oil from 3H-indene and other olefinic impurities.
-
Preparation of Stationary Phase: Dissolve 10% w/w Silver Nitrate (AgNO3) in acetonitrile. Slurry this solution with standard flash silica gel (230-400 mesh). Remove the solvent via rotary evaporation in the dark until a free-flowing powder is obtained. Caution: Light sensitive. Wrap the flask and subsequent column in aluminum foil.
-
System Validation (TLC): Before packing the column, run a crude sample on a commercially available AgNO3-impregnated TLC plate alongside a standard SiO2 plate. Elute with 5% EtOAc in Hexanes. Validation Check: You must observe two distinct spots on the AgNO3 plate (representing the 1H and 3H isomers) where only one elongated spot appears on the standard plate.
-
Column Packing & Loading: Pack the column using the dry-packing method. Load the crude indene oil neat or dissolved in a minimum volume of toluene.
-
Elution: Elute using a gentle gradient of 2% to 5% EtOAc in Hexanes. Collect small fractions.
-
Fraction Validation: Analyze fractions via AgNO3 TLC. Combine only the fractions containing the pure target isomer. Concentrate under reduced pressure at
C to prevent thermal re-isomerization.
Protocol B: Low-Temperature Crystallization
Purpose: To transition the purified oil into a stable, handleable crystalline solid.
-
Pre-Crystallization Validation (Critical): Acquire a 1H NMR spectrum of the concentrated oil. Validation Check: The C3-vinylic proton singlet (~7.6 ppm) must integrate to >95% relative to any residual C1-methylene signals (~3.5 ppm). If the mixture is >5% impure, re-subject to Protocol A. Do not attempt crystallization on an impure mixture.
-
Solvent Dissolution: Dissolve the pure oil in a minimal amount of warm (not boiling) Ethyl Acetate (approx. 1 mL per gram of compound).
-
Antisolvent Addition: Slowly add cold Hexanes dropwise while swirling until the solution becomes faintly turbid. Add a single drop of EtOAc to clear the turbidity.
-
Thermal Gradient: Seal the flask and allow it to cool to room temperature undisturbed for 2 hours. Then, transfer the flask to a -20°C freezer for 12-24 hours. Causality: The slow thermal gradient allows the pure 1H-indene molecules to arrange into a stable lattice without trapping solvent.
-
Harvesting: Rapidly filter the resulting crystals through a chilled Buchner funnel. Wash with -20°C hexanes. Dry under high vacuum for 4 hours.
References
-
Copper-Catalyzed Intramolecular Annulation of Conjugated Enynones to Substituted 1H-Indenes and Mechanistic Studies. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
CoIII-carbene radical approach to substituted 1H-indenes. University of Amsterdam (UvA). Available at:[Link]
-
Theilheimer's Synthetic Methods of Organic Chemistry. Karger Publishers. Available at:[Link]
Sources
Technical Support Center: Optimizing Yield for Methyl 1-Methyl-1H-indene-2-carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of methyl 1-methyl-1H-indene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges associated with this synthesis, optimize your reaction yields, and ensure the highest purity of your final product.
The synthesis of this compound is typically approached as a two-stage process:
-
Stage 1: Synthesis of the Carboxylic Acid Precursor: Preparation of 1-methyl-1H-indene-2-carboxylic acid.
-
Stage 2: Esterification: Conversion of the carboxylic acid to its corresponding methyl ester.
This guide is structured to address potential issues in both stages of this synthetic sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most direct and widely used method is the Fischer-Speier esterification of the commercially available or synthetically prepared 1-methyl-1H-indene-2-carboxylic acid.[1] This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2]
Q2: I cannot purchase 1-methyl-1H-indene-2-carboxylic acid. What is a reliable method for its synthesis?
A2: A plausible and effective route starts from 1-indanone. The process involves a base-catalyzed carboxylation of 1-indanone to form 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid, followed by methylation and then a reduction/dehydration sequence to yield the target carboxylic acid.
Q3: My Fischer esterification reaction is not going to completion. What are the key parameters to optimize?
A3: The Fischer esterification is an equilibrium-driven reaction.[3] To drive it towards the product, you should:
-
Use a large excess of methanol: Using methanol as the solvent ensures a high concentration of one of the reactants.[1][3]
-
Remove water as it forms: Water is a byproduct, and its removal will shift the equilibrium to the right according to Le Châtelier's principle.[4] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Ensure an adequate amount of acid catalyst: The catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
Q4: Are there alternative methods to Fischer esterification if my substrate is sensitive to strong acids?
A4: Yes, for acid-sensitive substrates, several milder methods can be employed:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is effective for sterically hindered acids and is performed under neutral conditions.[6]
-
Acid Chloride Formation: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride then reacts readily with methanol to form the ester.[7]
-
Alkylation with Iodomethane: The carboxylate salt of the acid can be prepared using a base and then alkylated with iodomethane (MeI).[6]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis.
Part 1: Synthesis of 1-Methyl-1H-indene-2-carboxylic Acid
Issue 1.1: Low yield in the formation of 1-methyl-1-indanone from 1-indanone.
-
Possible Cause A: Incomplete deprotonation. The initial step likely involves the formation of an enolate from 1-indanone. If the base used (e.g., LDA, NaH) is not strong enough or is of poor quality, deprotonation will be incomplete.
-
Solution: Ensure your base is fresh and handled under strictly anhydrous conditions. Consider using a stronger base or a different solvent system that favors enolate formation.
-
-
Possible Cause B: Poor electrophile reactivity. The subsequent reaction with a methylating agent (e.g., methyl iodide) may be slow.
-
Solution: Use a more reactive methylating agent like methyl triflate, but be aware of its higher toxicity and cost. Ensure the reaction temperature is optimal for the chosen electrophile.
-
Issue 1.2: Difficulty in the carboxylation step.
-
Possible Cause A: Inefficient carboxylation agent. Direct carboxylation with CO₂ gas can be challenging.
-
Solution: Consider forming the lithium enolate and then quenching with an excess of freshly crushed dry ice (solid CO₂). Alternatively, methods using alkali salts of oximes as CO₂ carriers have been reported for the carboxylation of indene.[1]
-
-
Possible Cause B: Isomerization. The initial product might be an isomer that is difficult to separate or that reverts to the starting material upon workup.
-
Solution: Carefully control the reaction temperature and the quenching procedure. A rapid quench at low temperature can sometimes trap the desired kinetic product.
-
Part 2: Esterification to this compound
Issue 2.1: Low or No Product Yield
-
Possible Cause A: Reaction has not reached equilibrium. The Fischer esterification can be slow, especially with sterically hindered substrates.
-
Solution: Increase the reaction time and ensure the temperature is appropriate for refluxing methanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Possible Cause B: Insufficient acid catalyst. The reaction is acid-catalyzed, and an inadequate amount of catalyst will result in a slow or stalled reaction.
-
Solution: Use a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated H₂SO₄ or TsOH.
-
-
Possible Cause C: Presence of water. Water in the starting materials or solvent will inhibit the reaction by shifting the equilibrium back towards the reactants.
-
Solution: Use anhydrous methanol and ensure the carboxylic acid starting material is dry. If practical, use a Dean-Stark trap to remove water azeotropically during the reaction.[1]
-
Issue 2.2: Presence of Unreacted Carboxylic Acid in the Final Product
-
Possible Cause A: Incomplete reaction. As mentioned, the reaction is an equilibrium.
-
Solution: Drive the reaction to completion by using a larger excess of methanol or by removing water more efficiently.[3]
-
-
Possible Cause B: Ineffective work-up. The acidic catalyst and unreacted carboxylic acid must be removed during the work-up.
-
Solution: After the reaction, neutralize the excess acid catalyst with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The unreacted carboxylic acid will be deprotonated to its sodium salt, which is water-soluble and can be removed in the aqueous layer during an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Issue 2.3: Formation of Side Products
-
Possible Cause A: Dehydration or rearrangement of the indene ring. Strong acids and high temperatures can potentially lead to side reactions involving the double bond of the indene ring.
-
Solution: Use the mildest conditions possible. Consider using TsOH instead of H₂SO₄, as it is a solid and can be easier to handle and is sometimes less prone to causing charring. If side reactions are significant, switch to a non-acidic esterification method like the Steglich esterification.
-
-
Possible Cause B: Ether formation from the alcohol. At high temperatures and in the presence of a strong acid, the alcohol can dehydrate to form a dialkyl ether (in this case, dimethyl ether).
-
Solution: Maintain a controlled reflux temperature and avoid excessive heating. This is less of a concern with methanol due to its relatively low boiling point.
-
Experimental Protocols
Protocol 1: Fischer Esterification of 1-Methyl-1H-indene-2-carboxylic Acid
This protocol is a standard procedure for Fischer esterification and should be optimized for your specific setup.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-1H-indene-2-carboxylic acid (1.0 eq).
-
Add anhydrous methanol (20-50 eq, serving as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) or p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.05 eq).
-
-
Reaction Execution:
-
Heat the mixture to a gentle reflux (approx. 65 °C for methanol) and stir.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting carboxylic acid spot is no longer visible (typically 4-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution until gas evolution ceases to ensure all acid is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
-
Data Summary and Visualization
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Low Ester Yield | Reaction at equilibrium | Use a large excess of methanol; remove water with a Dean-Stark trap or molecular sieves. |
| Insufficient catalyst | Ensure 1-5 mol% of a strong acid catalyst (H₂SO₄, TsOH) is used. | |
| Water contamination | Use anhydrous reagents and glassware. | |
| Acid Contamination | Incomplete reaction | Increase reaction time or temperature; improve water removal. |
| Ineffective work-up | Neutralize with NaHCO₃ solution and perform a thorough aqueous extraction. | |
| Side Product Formation | Substrate decomposition | Use milder conditions (e.g., TsOH instead of H₂SO₄) or switch to a non-acidic method (Steglich). |
Diagrams
.dot
Caption: General workflow for Fischer esterification.
.dot
Caption: Troubleshooting decision tree for low yield.
References
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . Patsnap Eureka. [Link]
-
Condensation of Acids with Alcohols- The Fischer Esterification . Chemistry LibreTexts. [Link]
-
Fischer Esterification . J&K Scientific LLC. [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Unknown Source. (Link unavailable)
-
Synthesis of 1-methylene-1H-indene-2-carboxylates . ResearchGate. [Link]
-
Fischer–Speier esterification . Wikipedia. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]
-
Acid to Ester - Common Conditions . Organic Chemistry Portal. [Link]
-
Fischer Esterification . Organic Chemistry Portal. [Link]
-
Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant . Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid . MDPI. [Link]
-
Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile . PubMed. [Link]
-
Ester synthesis by esterification . Organic Chemistry Portal. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Master Organic Chemistry. [Link]
Sources
- 1. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 2. US2798888A - Indene and indane compounds and their production - Google Patents [patents.google.com]
- 3. A general iron-catalyzed highly selective mono- and bis-alkylation of indene using primary and secondary alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C11H10O3 | CID 312866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Indene synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Indene-2-Carboxylate Synthesis & Purification
Topic: Troubleshooting Low Purity in Indene-2-Carboxylate Reactions
Diagnostic Workflow: Why is my purity low?
Before attempting remediation, use this logic flow to identify the specific nature of your impurity profile. Indene-2-carboxylates are chemically distinct due to the acidity of the C1/C3 protons (
Caption: Diagnostic logic tree for categorizing impurity profiles in indene synthesis.
Critical Issue: Double Bond Migration (Isomerization)
The Mechanism
The most common cause of low purity in substituted indene-2-carboxylates is the migration of the double bond. The ester group at C2 increases the acidity of the protons at C1 and C3. Under basic conditions (workup) or thermal stress, the double bond will shift to the thermodynamically preferred position, which often leads to inseparable mixtures of regioisomers (1H-indene vs. 3H-indene derivatives).
Troubleshooting Protocol
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Reaction Base | Switch to non-nucleophilic organic bases (e.g., DBU) or reduce equivalents. | Inorganic carbonates can cause slow, reversible deprotonation during long reaction times, promoting equilibration. | |
| Quench Temp | Room Temperature | Cryogenic Quench (-78°C to 0°C) | Kinetic trapping prevents the thermodynamic shift of the double bond during the exothermic neutralization step. |
| Workup pH | Neutral (pH 7) | Slightly Acidic (pH 5-6) | Avoiding basic aqueous washes prevents enolate formation that leads to scrambling. |
Expert Insight: If you observe a mixture of isomers, do not attempt to separate them immediately. Treat the mixture with a catalytic amount of DBU in DCM at RT for 1 hour to drive the equilibrium entirely to the thermodynamic product (usually the conjugated 1-alkyl-indene-2-ester), then purify. This consolidates your "impurities" into a single major peak.
Critical Issue: Decomposition on Silica Gel
The Phenomenon
Indene-2-carboxylates are electron-rich styrenes. Standard silica gel is slightly acidic (pH 6.5-7.0), which is sufficient to catalyze:
-
Oligomerization: The double bond reacts with itself.
-
Hydrolysis: If the ester is labile.
-
Isomerization: Acid-catalyzed hydride shifts.
Self-Validating Solution: The "Deactivated Silica" Protocol
If your compound streaks on TLC or yield drops after the column, follow this strict protocol.
Step-by-Step Deactivation:
-
Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).
-
The Additive: Add 1% v/v Triethylamine (Et3N) to the slurry.
-
Equilibration: Stir for 10 minutes. The Et3N neutralizes acidic silanol sites.
-
Packing: Pour the column.
-
Elution: Run the column using eluent containing 0.1% Et3N .
Verification: Run a 2D TLC. Spot the crude. Elute in one direction. Rotate 90°. Elute again. If the spot remains on the diagonal, it is stable. If off-diagonal spots appear, the silica is degrading your compound.
Critical Issue: Metal Scavenging (Rh/Pd Routes)
Context
Modern routes often employ Rh(II) (e.g.,
Scavenging Protocol
Do not rely solely on chromatography to remove catalysts.
-
For Rhodium: Use thiourea-functionalized silica or wash the organic phase with N-acetylcysteine (aqueous solution). Rhodium binds tightly to sulfur.
-
For Palladium: Wash the crude reaction mixture with aqueous sodium diethyldithiocarbamate before column chromatography.
Frequently Asked Questions (FAQs)
Q: My NMR shows a "forest" of peaks in the alkene region (6.0 - 7.5 ppm). Is this polymerization? A: Likely not. This is usually rotameric broadening or a mixture of regioisomers .
-
Test: Run the NMR at elevated temperature (50°C). If peaks coalesce, it is rotameric. If they sharpen but remain distinct, it is a regioisomer mixture.
Q: Can I distill indene-2-carboxylates?
A: Only under high vacuum (<0.5 mmHg) and temperatures below 120°C. Indenes undergo thermal [1,5]-sigmatropic shifts at high temperatures (
Q: I am using the Rhodium-catalyzed annulation of alkynes. The yield is low. A: This reaction is sensitive to alkyne concentration . High local concentration leads to alkyne homocoupling.
-
Fix: Use a syringe pump to add the diazo/alkyne component over 4–6 hours (pseudo-high dilution).
References
-
Davies, H. M. L., & Manning, J. R. (2008). "Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion." Nature, 451, 417-424. Link
- Relevance: Defines the mechanism of Rh-catalyzed carbene insertions and the necessity of slow addition to prevent dimeriz
-
Larock, R. C., & Doty, M. J. (1993). "Synthesis of Indenes via Palladium-Catalyzed Annulation of Alkynes." Journal of Organic Chemistry, 58(17), 4579-4583. Link
- Relevance: Establishes the Pd-catalyzed route and highlights regioselectivity challenges.
-
Noland, W. E. (1966). "The chemically induced isomerization of indenes." Chemical Reviews, 66(2), 153-161. Link
- Relevance: Foundational text on the acidity of C1/C3 protons and base-catalyzed migr
-
BenchChem Technical Support. (2025). "Purification of Crude 1H-Indene Derivatives." BenchChem Protocols. Link
- Relevance: Provides the specific silica deactiv
Technical Support Center: Stability of Methyl 1-methyl-1H-indene-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl 1-methyl-1H-indene-2-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of this compound under basic conditions. Our goal is to empower you with the knowledge to anticipate and address challenges in your experimental work.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. The indene framework is a privileged scaffold found in numerous biologically active molecules.[1][2] However, the reactivity of the indene core, combined with the presence of a chiral center and an ester functional group, presents specific stability challenges under basic conditions. This guide will explore the key potential degradation pathways: hydrolysis of the methyl ester, epimerization at the C1 position, and potential isomerization of the indene double bond.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
A1: The three primary stability concerns are:
-
Base-catalyzed hydrolysis of the methyl ester to the corresponding carboxylate.
-
Epimerization at the C1 position due to the acidity of the C1 proton.
-
Isomerization of the double bond within the five-membered ring, potentially leading to a mixture of isomers.
Q2: How susceptible is the methyl ester to hydrolysis?
Q3: Can epimerization occur at the C1 position?
A3: Yes, epimerization at the C1 position is a significant possibility. The proton at the C1 position of the indene ring is acidic, with a pKa of approximately 20 in DMSO for the parent 1H-indene.[4] The presence of the adjacent methyl group in your compound of interest does not significantly alter this acidity. A sufficiently strong base can deprotonate this position, leading to a planar indenyl anion intermediate. Reprotonation can then occur from either face, resulting in a racemic or diastereomeric mixture if other chiral centers are present.
Q4: Is the indene double bond stable under basic conditions?
A4: The double bond in the 1H-indene system is generally the most stable conjugated system. However, under certain basic conditions, particularly with strong bases or elevated temperatures, there is a possibility of isomerization to the less stable 2H-indene tautomer, although this is generally a minor pathway.[4] More likely is the potential for the indenyl anion, formed after deprotonation at C1, to participate in other reactions if suitable electrophiles are present.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause(s) | Troubleshooting & Optimization Steps |
| Loss of starting material and formation of a more polar product (by TLC/LC-MS) | Hydrolysis of the methyl ester: The resulting carboxylic acid is significantly more polar than the starting ester. | - Confirm hydrolysis: Analyze the reaction mixture by LC-MS to confirm the presence of the hydrolyzed product (mass will be 14 units less than the starting material). - Use a weaker base: If the desired reaction allows, switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DBN) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃). - Lower the reaction temperature: Perform the reaction at a lower temperature to slow down the rate of hydrolysis. - Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired transformation is complete. - Use an aprotic solvent: Hydrolysis requires a proton source (often the solvent or trace water). Using a dry, aprotic solvent can minimize this side reaction. |
| Formation of a diastereomer or racemate (if starting with an enantiomerically pure compound) | Epimerization at the C1 position: The basic conditions are causing deprotonation at C1, leading to a loss of stereochemical integrity. | - Assess the pKa: The pKa of the C1 proton is around 20.[4] Ensure the pKa of the conjugate acid of your base is not significantly higher than this, if epimerization is to be avoided. - Use a non-protic base: A strong, non-nucleophilic base in a dry, aprotic solvent is less likely to facilitate the proton exchange that leads to epimerization. - Kinetic vs. Thermodynamic Control: Consider if running the reaction at a very low temperature (kinetic control) could favor the desired reaction over deprotonation. |
| Appearance of multiple new, unexpected peaks in NMR or LC-MS analysis | Isomerization or other rearrangements: The basic conditions may be promoting double bond migration or other unforeseen degradation pathways. | - Detailed structural elucidation: Isolate the major byproducts and characterize them thoroughly using 1D/2D NMR and high-resolution mass spectrometry to understand the degradation pathway. - Modify reaction conditions: Experiment with different bases, solvents, and temperatures to see how the product distribution changes. This can provide clues about the mechanism of byproduct formation. - Protecting group strategy: If the indene moiety itself is too reactive, consider if a temporary protecting group strategy could be employed for the desired transformation. |
| Inconsistent experimental results | Variable rates of degradation: The stability of the compound is highly sensitive to the precise reaction conditions. Small variations in base concentration, temperature, or water content can lead to different levels of degradation. | - Standardize procedures: Ensure all reagents are of the same quality and dryness for each experiment. - Inert atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen, which can contribute to degradation. - Control temperature carefully: Use a reliable temperature control system for your reactions. |
Experimental Protocols
Protocol 1: Monitoring for Base-Catalyzed Hydrolysis
Objective: To determine the rate of hydrolysis of this compound under specific basic conditions.
Methodology:
-
Prepare a stock solution of this compound of a known concentration in the desired reaction solvent.
-
In a separate vial, prepare the basic solution (e.g., 1 M NaOH in a 1:1 mixture of methanol and water).
-
At time zero, add the basic solution to the solution of the indene ester, ensuring rapid mixing.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a solution of a weak acid (e.g., saturated ammonium chloride).
-
Analyze the quenched aliquots by a suitable analytical technique, such as HPLC or ¹H NMR, to determine the ratio of the starting ester to the hydrolyzed carboxylic acid.
-
Plot the percentage of the remaining ester against time to determine the rate of hydrolysis.
Protocol 2: Assessing Epimerization at C1
Objective: To evaluate the stereochemical stability of enantiomerically enriched this compound in the presence of a base.
Methodology:
-
Prepare a solution of the enantiomerically enriched indene ester in a dry, aprotic solvent under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., DBU).
-
Stir the solution at a controlled temperature.
-
At various time points, take an aliquot of the reaction mixture and quench it with a weak acid.
-
Analyze the enantiomeric excess (ee) of the starting material in the quenched aliquots using a chiral HPLC method.
-
A decrease in the ee over time indicates that epimerization is occurring.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key chemical transformations that this compound can undergo in the presence of a base.
Caption: Base-catalyzed hydrolysis of the methyl ester.
Caption: Epimerization via a planar indenyl anion.
Caption: A logical workflow for troubleshooting common issues.
References
- Bergman, J., & Sand, P. (1984). Tautomerism in the Indene System. Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 38, 757-763.
- Gassman, P. G., & van Bergen, T. J. (1973). A new indole synthesis. Journal of the American Chemical Society, 95(8), 2718-2719.
-
Das, B. G., Chirila, A., Tromp, M., Reek, J. N. H., & de Bruin, B. (2016). CoIII–Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society, 138(28), 8968-8975. Available at: [Link]
- Parham, W. E., & Montgomery, C. T. (1974). Improved synthesis of indenes. II. Alkyl-substituted indenes. The Journal of Organic Chemistry, 39(14), 2048-2051.
- Larock, R. C., & Le, T. M. (2009). Synthesis of Indenes via Palladium-Catalyzed Annulation of Internal Alkynes. Organic Letters, 11(9), 1867-1870.
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.
-
Mies, T., White, A. J. P., Parsons, P. J., & Barrett, A. G. M. (2021). Biomimetic Syntheses of Analogs of Hongoquercin A and B by Late-Stage Derivatization. The Journal of Organic Chemistry, 86(2), 1802-1817. Available at: [Link]
-
Ku, Y.-Y., Chan, V. S., Christesen, A., Grieme, T., Mulhern, M., Pu, Y.-M., & Wendt, M. D. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry, 84(8), 4814-4829. Available at: [Link]
Sources
removing unreacted starting material from indene carboxylate product
Welcome to the technical support guide for the purification of indene carboxylate derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of removing unreacted, nonpolar starting materials—typically indene or its substituted forms—from a significantly more polar carboxylic acid product. This guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended purification strategies.
Part 1: Troubleshooting Common Purification Scenarios
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: My post-reaction NMR or LC-MS analysis shows a significant amount of unreacted indene starting material alongside my indene carboxylate product. What is the most efficient first-pass purification method?
Answer: The most robust and efficient method for this specific separation is an acid-base extraction . This technique leverages the fundamental difference in the chemical properties of your starting material and product. Your indene starting material is a nonpolar hydrocarbon, while your product, indene carboxylate, is a carboxylic acid.[1][2]
By dissolving your crude reaction mixture in a water-immiscible organic solvent (like ethyl acetate or diethyl ether) and washing it with a mild aqueous base (such as sodium bicarbonate solution), you can selectively deprotonate the carboxylic acid.[3][4][5] This converts it into its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while the nonpolar indene remains in the organic layer.[6] After separating the two layers, you can recover your purified product by acidifying the aqueous layer to precipitate the indene carboxylate.
Question: I performed an acid-base extraction, but my final product yield was very low. What are the likely causes?
Answer: Low yield after an acid-base extraction typically points to one of several issues:
-
Incomplete Extraction: You may not have used enough aqueous base or performed enough washes to fully extract the carboxylate salt. It is often recommended to perform multiple extractions (e.g., 3 washes) with the aqueous base to ensure complete transfer of the product into the aqueous phase.[5]
-
Incorrect pH during Back-Extraction: When acidifying the aqueous layer to recover your product, you must ensure the pH is sufficiently acidic. A general rule is to adjust the pH to be at least two to three units below the pKa of your carboxylic acid to ensure complete protonation and precipitation.[7] Use a strong acid like 1M or 2M HCl and check the pH with litmus paper or a pH meter.
-
Premature Precipitation: If your carboxylate salt is not fully soluble in the aqueous layer, it may have precipitated at the interface between the organic and aqueous layers, leading to loss during separation. Using a slightly larger volume of aqueous base can sometimes resolve this.
-
Product Solubility in Acidified Water: Some indene carboxylates may have slight solubility in the acidic aqueous solution. If you do not see a precipitate after acidification, or if the yield is low, you may need to re-extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the dissolved product.[5]
Question: I am trying to use column chromatography, but the separation between the indene and the indene carboxylate is poor. How can I optimize this?
Answer: Poor separation in column chromatography is almost always a solvent system issue. The significant polarity difference between indene (nonpolar) and indene carboxylate (polar, acidic) should allow for a straightforward separation on silica gel.
First, optimize your solvent system using Thin Layer Chromatography (TLC).[8] Your goal is to find a solvent mixture where the indene has a high Rf (retention factor) of ~0.7-0.8 and your product has an Rf of ~0.2-0.3. This large separation in Rf values will translate to a good separation on the column.[8]
-
Starting Solvent System: A good starting point for developing your TLC method is a mixture of a nonpolar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate.
-
Streaking/Tailing of the Product Spot: Carboxylic acids can sometimes "streak" on silica gel TLC plates due to strong interactions with the stationary phase. Adding a small amount of acetic acid (~0.5-1%) to your eluent can suppress the deprotonation of your product on the silica surface, resulting in sharper spots and better separation.
-
Column Loading: Ensure you load your sample onto the column in the minimum possible volume of solvent to achieve a narrow starting band. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often a superior method.[9]
Question: My product is clean by NMR after extraction, but it is an oil/amorphous solid. How can I obtain a crystalline material?
Answer: If you require a crystalline solid for characterization or subsequent reactions, recrystallization is the ideal final purification step. The key is finding a suitable solvent or solvent system. An ideal recrystallization solvent should dissolve your product well when hot but poorly when cold.[10]
-
Solvent Screening: Test a range of solvents with varying polarities (see Table 2 below). Place a small amount of your product in a test tube and add a few drops of the solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. The ideal solvent will require heating to fully dissolve the compound.
-
Procedure: Dissolve your impure solid in the minimum amount of boiling solvent.[10] If any impurities remain undissolved, perform a hot filtration. Then, allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[10] The crystals can then be collected by vacuum filtration.
Part 2: Detailed Purification Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate a neutral starting material (indene) from an acidic product (indene carboxylate).
Methodology:
-
Dissolution: Dissolve the crude reaction mixture (~1 g) in a suitable water-immiscible organic solvent (50 mL, e.g., ethyl acetate) in a separatory funnel.
-
Base Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) to the separatory funnel.[8] Stopper the funnel, invert it, and open the stopcock to vent the pressure from CO₂ evolution. Shake vigorously for 30-60 seconds, venting frequently.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat steps 2 and 3 two more times, combining all aqueous layers. This ensures the complete transfer of the carboxylate product.
-
Isolate Starting Material (Optional): The remaining organic layer contains the unreacted indene. It can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent removed under reduced pressure to recover the starting material.
-
Product Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH ~1-2, check with pH paper). Your indene carboxylate product should precipitate as a solid.
-
Collection: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under a high vacuum to remove residual water.
Protocol 2: Flash Column Chromatography
This protocol is suitable when acid-base extraction is problematic or if other impurities are present.
Methodology:
-
TLC Optimization: Determine the optimal eluent system using TLC as described in the troubleshooting section. A typical system for this separation might be 8:2 or 7:3 hexanes:ethyl acetate.
-
Column Packing: Pack a glass chromatography column with silica gel using the "slurry" or "dry pack" method.[11][12] Equilibrate the column by passing 2-3 column volumes of your chosen eluent through the silica gel. Ensure the solvent level never drops below the top of the silica bed.[11]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or another volatile solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica bed.[11] Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.
-
Elution: Gently add the eluent to the top of the column and apply positive pressure (using a pump or house air). Begin collecting fractions.[12]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. The nonpolar indene will elute first, followed by the more polar indene carboxylate.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[11]
Part 3: Data & Visualization
Data Tables
Table 1: Comparative Properties of Indene vs. a Representative Indene Carboxylate | Property | Indene (Starting Material) | 1H-Indene-3-carboxylic acid (Product) | Rationale for Separation | | :--- | :--- | :--- | :--- | | Structure |
ngcontent-ng-c3932382896="" class="ng-star-inserted">| | The addition of the carboxylic acid group dramatically changes the molecule's properties. | | Polarity | Nonpolar | Polar[2] | The large polarity difference is ideal for separation by column chromatography. | | Acidity (pKa) | ~20 (in DMSO)[13] | ~4-5 (typical for carboxylic acids) | The product is a moderate acid and will be deprotonated by a weak base, while the starting material will not. This is the basis for acid-base extraction.[3] | | Solubility | Insoluble in water, soluble in organic solvents.[1][14] | Insoluble in water; its salt form (carboxylate) is soluble in water.[6][7] | This solubility difference upon deprotonation is the key to liquid-liquid extraction. |
Table 2: Common Solvents for Recrystallization (Listed in order of decreasing polarity)
| Solvent | Boiling Point (°C) | Notes |
|---|---|---|
| Water | 100 | Unlikely to be suitable for the product itself, but used for washing salts. |
| Ethanol / Methanol | 78 / 65 | Good for polar compounds. Often used in a solvent system with water. |
| Acetone | 56 | A versatile, polar aprotic solvent. |
| Ethyl Acetate | 77 | A moderately polar solvent, often a good starting point. |
| Dichloromethane | 40 | Low boiling point can make it tricky, but useful for less polar compounds. |
| Toluene | 111 | Good for dissolving nonpolar impurities while leaving polar products less soluble. |
| Hexanes / Heptane | 69 / 98 | Very nonpolar; likely to be a good "anti-solvent" in a solvent system. |
Experimental Workflows
Caption: Workflow for Acid-Base Extraction.
Caption: Workflow for Flash Column Chromatography.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why is sodium bicarbonate preferred over a stronger base like sodium hydroxide for the extraction? A strong base like sodium hydroxide (NaOH) is generally not necessary and can sometimes be detrimental.[4] While it would certainly deprotonate the carboxylic acid, it could potentially promote side reactions, such as hydrolysis if your product is an ester derivative of indene carboxylate. Sodium bicarbonate is sufficiently basic to deprotonate a carboxylic acid but mild enough to avoid most unwanted side reactions.[3][5]
Q2: When should I choose column chromatography over acid-base extraction? Choose column chromatography if:
-
Your reaction has multiple byproducts with varying polarities that cannot be removed by a simple extraction.
-
Your indene carboxylate product is sensitive to strong acid or base.
-
The carboxylate salt has poor water solubility, making extraction inefficient.
-
You need to separate isomers of your product.
In most simple cases where the primary impurity is the starting material, acid-base extraction is faster, cheaper, and more scalable.
Q3: What are the key safety precautions? Always work in a well-ventilated fume hood. Indene can be an irritant.[14] The organic solvents used (diethyl ether, ethyl acetate, hexanes, dichloromethane) are flammable and/or volatile. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be particularly cautious when venting the separatory funnel after shaking with sodium bicarbonate, as pressure builds up rapidly.
References
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved February 22, 2026, from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved February 22, 2026, from [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved February 22, 2026, from [Link]
-
Separation of 1H-Indene-3-carboxylic acid on Newcrom R1 HPLC column. (n.d.). Retrieved February 22, 2026, from [Link]
-
Indene | C9H8 | CID 7219 - PubChem. (n.d.). Retrieved February 22, 2026, from [Link]
-
Separation of Polar and Non-Polar Substances - UW Department of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]
-
Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]
- US2413253A - Purification of indene - Google Patents. (n.d.).
-
Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. (2025, September 2). Retrieved February 22, 2026, from [Link]
-
Extraction of indene from local pyrolysis oil and its usage for synthesis of a cationite. (2024, August 23). Retrieved February 22, 2026, from [Link]
-
Separating very non-polar compounds : r/Chempros - Reddit. (2023, July 3). Retrieved February 22, 2026, from [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18). Retrieved February 22, 2026, from [Link]
-
Indene - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
- CN101318887B - Method for preparing indene compounds - Google Patents. (n.d.).
- JPH07258239A - Purification of indene oxide - Google Patents. (n.d.).
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved February 22, 2026, from [Link]
-
Synthesis of Indene Derivatives via Electrophilic Cyclization | Organic Letters. (2008, December 2). Retrieved February 22, 2026, from [Link]
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]
-
MedChem Tips and Tricks – ACSGCIPR. (2016, February 12). Retrieved February 22, 2026, from [Link]
-
Synthesis of Diverse Indene Derivatives from 1-Diazonaphthalen-2(1H)-ones via Thermal Cascade Reactions | Organic Letters - ACS Publications. (2013, August 15). Retrieved February 22, 2026, from [Link]
-
Regiodivergent Synthesis of Functionalized Indene Derivatives via Pt-Catalyzed Rautenstrauch Reaction of Propargyl Carbonates | Organic Letters - ACS Publications. (2012, March 14). Retrieved February 22, 2026, from [Link]
-
How to Add Reagents to a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]
-
How To Recrystallize A Solid - YouTube. (2020, July 17). Retrieved February 22, 2026, from [Link]
-
About Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]
-
1H-indene-2-carboxylate | C10H7O2- | CID 23205225 - PubChem - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
-
Cp*Co(III)-Catalyzed Ketone-Directed ortho-C-H Activation for the Synthesis of Indene Derivatives - PubMed. (2020, June 5). Retrieved February 22, 2026, from [Link]
-
Organic Reactions: Lesson: Elimination Reactions - YouTube. (2023, July 15). Retrieved February 22, 2026, from [Link]
-
The E1 Reaction and Its Mechanism - Master Organic Chemistry. (2026, January 9). Retrieved February 22, 2026, from [Link]
Sources
- 1. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 14381-42-1: 2,3-Dihydro-1H-indene-1-carboxylic acid [cymitquimica.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. vernier.com [vernier.com]
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- 14. CAS 95-13-6: Indene | CymitQuimica [cymitquimica.com]
Technical Support Center: Crystallization of Methyl 1-methyl-1H-indene-2-carboxylate
The following technical guide is structured as a Tier 3 Support resource for researchers working with methyl 1-methyl-1H-indene-2-carboxylate (CAS 66130-40-3) and its derivatives. It addresses the specific physicochemical challenges of substituted indene esters, particularly their tendency to form oils (oiling out) and their sensitivity to tautomerization.[1]
Executive Summary & Compound Profile
Compound: this compound Physical State: Low-melting solid or viscous oil (dependent on purity and tautomeric composition). Key Challenge: The presence of the C1-methyl group creates a chiral center in the 1H-indene tautomer, leading to potential enantiomers that depress the melting point. Furthermore, indene derivatives are prone to 1,5-sigmatropic proton shifts , leading to mixtures of 1H- and 3H-isomers that inhibit crystal lattice formation.
Core Recommendation: High-purity starting material (>95% by HPLC) is a prerequisite for successful crystallization. If the material is an oil, a dual-solvent cooling method at -20°C is the standard protocol.
Troubleshooting Guide (FAQ)
Q1: My product persists as a yellow/orange oil and refuses to crystallize. How do I fix "oiling out"?
Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve. This is common in indene esters due to low melting points and lipophilic impurities.[1]
Corrective Protocol (The "Scratch & Seed" Method):
-
Solvent Switch: If using Methanol/Water, stop. Switch to Hexane/Ethyl Acetate or Pentane/Ether .[1] Water often promotes oiling in hydrophobic indenes.[1]
-
The Trituration Step:
-
Seed Crystal Generation: If no solids form, take a small aliquot (10 mg) on a watch glass. Add 1 drop of hexane and let it evaporate slowly in a fridge. Use the resulting residue to seed the main batch.
Q2: The crystals are turning brown/red upon storage. Is it decomposing?
Diagnosis: Indene derivatives are susceptible to oxidative polymerization and dimerization at the double bond, especially under light exposure.[1] Solution:
-
Immediate Action: Recrystallize immediately using degassed solvents (sparged with Nitrogen/Argon).[1]
-
Stabilization: Store the dry solid under Argon at -20°C.
-
Check: Run TLC. If a baseline spot appears, polymer is forming.[1] Filter the solution through a short pad of silica gel before attempting crystallization.[1]
Q3: NMR shows a mixture of isomers (1H vs. 3H). Can crystallization separate them?
Analysis: Yes, but it is inefficient. The ester group at C2 stabilizes the conjugate base, facilitating proton migration between C1 and C3.[1]
-
1H-Isomer: Methyl at C1 (sp3). Chiral.
-
3H-Isomer: Methyl at C1 (sp2). Achiral (planar). Protocol: Crystallization usually favors the thermodynamically more stable isomer (often the conjugated 3H-form if the ester conjugation dominates, or 1H if steric strain is lower).[1] If you need a specific tautomer, kinetic control during synthesis is required; crystallization will likely drive the mixture toward the thermodynamic equilibrium.[1]
Experimental Protocols
Protocol A: Standard Cooling Crystallization (For Solids/Semi-Solids)
Best for: Material that is already >90% pure but colored.[1]
-
Preparation: Place 1.0 g of crude indene ester in a 25 mL Erlenmeyer flask.
-
Dissolution: Add Ethyl Acetate dropwise at 40°C (Do not boil; indenes are heat-sensitive) until just dissolved.
-
Target Concentration: ~100-150 mg/mL.
-
-
Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise while swirling.[1]
-
Stop when a faint, persistent cloudiness appears.[1]
-
Add 1-2 drops of Ethyl Acetate to clear the solution.
-
-
Crystallization:
-
Wrap flask in foil (light protection).[1]
-
Allow to cool to Room Temp (RT) for 2 hours.
-
Transfer to -20°C freezer for 12-24 hours.
-
-
Harvest: Cold filtration. Wash with -20°C Hexane.
Protocol B: Low-Temperature Precipitation (For Stubborn Oils)
Best for: Oily crudes that refuse to solidify.
-
Dissolution: Dissolve crude oil in Pentane (or Petroleum Ether) at RT.[1]
-
If insoluble, add minimal Dichloromethane (DCM) to solubilize (Ratio Pentane:DCM ~ 10:1).[1]
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites for oil droplets).[1]
-
Evaporation: Slowly concentrate under a stream of Nitrogen until the solution is slightly supersaturated (volume reduced by ~30%).
-
Deep Freeze: Seal and place in a dry ice/acetone bath or -78°C freezer.
-
Induction: If oil separates, warm to RT, add more DCM, and repeat cooling more slowly.
Solvent Selection Data
The following table summarizes solvent screening results for methyl indene-2-carboxylate derivatives based on polarity matching.
| Solvent System | Ratio (v/v) | Outcome | Recommendation |
| Hexane / EtOAc | 10:1 to 5:1 | Crystals | Primary Choice. Balanced polarity. |
| Pentane / DCM | 20:1 | Powder/Crystals | Use for low-melting derivatives. |
| Ethanol / Water | Varies | Oil / Emulsion | Avoid. High risk of oiling out.[1] |
| Methanol | 100% | Soluble | Good for washing, too soluble for crystallization.[1] |
| Toluene | 100% | Soluble | Poor yield; difficult to remove solvent traces.[1] |
Troubleshooting Logic Flowchart
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision logic for crystallizing indene-2-carboxylate derivatives, prioritizing purity assessment to prevent oiling out.
References
-
Synthesis and Properties of Indene Derivatives
- Title: Copper-Catalyzed Intramolecular Annulation of Conjug
- Source: Journal of Organic Chemistry (ACS).
-
URL: [Link]
-
General Crystallization Solvents
- Title: Solvents for Recrystalliz
- Source: University of Rochester.
-
URL: [Link]
- Title: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate synthesis and properties.
-
Tautomerism in Indenes
- Title: Regiospecific Functionalization of Indole-2-carboxyl
- Source: Heterocycles / Clockss.
-
URL: [Link] (Referenced for general 2-carboxylate stabilization mechanisms).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing Methyl 1-methyl-1H-indene-2-carboxylate from its Dihydro Analog
In the landscape of synthetic chemistry and drug development, the precise characterization of molecular structures is paramount. Subtle differences, such as the presence or absence of a single double bond, can drastically alter a compound's biological activity and physicochemical properties. This guide provides an in-depth, multi-technique approach for the unambiguous differentiation of methyl 1-methyl-1H-indene-2-carboxylate (the unsaturated analyte) from its corresponding saturated analog, methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate .
This document moves beyond a simple listing of data points. It delves into the causal relationships between molecular structure and analytical output, offering field-proven insights to guide researchers in selecting the most efficient and definitive characterization methods. Every protocol herein is designed as a self-validating system, ensuring the trustworthiness and reproducibility of your results.
The Core Analytical Challenge: Saturating the Five-Membered Ring
The fundamental difference between the two molecules lies in the C2-C3 bond of the indene core. The parent indene possesses a double bond, creating a conjugated system with the ester and the aromatic ring. Its dihydro analog features a saturated cyclopentane ring fused to the benzene ring. This seemingly minor structural change creates a cascade of distinct spectroscopic and chromatographic signatures that we can exploit for definitive identification.
Mass Spectrometry: The First Pass Confirmation
Mass spectrometry (MS) offers the most immediate, albeit not entirely conclusive, evidence. The primary differentiator is the molecular weight. The addition of two hydrogen atoms during the reduction of the indene to the indane results in a 2 Dalton (Da) mass increase.
Expected Observations:
-
This compound : Molecular Formula C₁₂H₁₂O₂. Expected [M]⁺• at m/z ≈ 188.08.
-
Methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate : Molecular Formula C₁₂H₁₄O₂. Expected [M]⁺• at m/z ≈ 190.10.
While observing the correct molecular ion is a critical first step, it is insufficient for absolute confirmation, as other isomeric structures or impurities could be present.[1] High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition, which can significantly increase confidence in the assignment.[2]
Fragmentation patterns also provide valuable clues. The energetically unstable molecular ions will break into smaller, characteristic pieces.[1] The unsaturated indene may exhibit fragmentation patterns related to the stability of the conjugated system, while the dihydro analog will undergo fragmentation typical of saturated cyclic alkanes.[3][4]
Table 1: Key Mass Spectrometry Differentiators
| Feature | This compound | Methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate | Rationale |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₄O₂ | Hydrogenation of one double bond. |
| Exact Mass | 188.0837 | 190.0994 | Addition of two hydrogen atoms. |
| Nominal m/z ([M]⁺•) | 188 | 190 | Direct reflection of molecular weight. |
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for distinguishing these two compounds. Both ¹H and ¹³C NMR provide unambiguous evidence of the five-membered ring's saturation state.
¹H NMR Spectroscopy: A Tale of Two Protons
The proton NMR spectrum provides the most dramatic and easily interpretable differences. The key is the disappearance of the vinylic proton signal and the appearance of new aliphatic signals in the dihydro analog.
Key Differentiating Signals:
-
This compound :
-
Vinylic Proton (H3) : A characteristic singlet or narrow multiplet will appear in the downfield region (typically ~7.0-7.8 ppm ). This signal is absent in the dihydro analog. The literature for the parent methyl 1H-indene-2-carboxylate shows this vinylic proton at δ 7.75 (s, 1H).[5]
-
Allylic Proton (H1) : The proton at the C1 position, adjacent to the double bond, will appear as a quartet or complex multiplet.
-
Methyl Protons (C1-CH₃ & O-CH₃) : Two distinct methyl singlets or doublets.
-
-
Methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate :
-
Aliphatic Protons (H2, H3) : The vinylic proton signal will be absent. In its place, new, complex multiplets will appear in the upfield, aliphatic region (~2.0-3.5 ppm ). These signals correspond to the diastereotopic methylene protons at C3 and the methine proton at C2.[6]
-
Methine Proton (H1) : The signal for the proton at C1 will shift upfield compared to its allylic counterpart in the indene.
-
¹³C NMR Spectroscopy: Tracking Hybridization Changes
The ¹³C NMR spectrum provides complementary and confirmatory evidence by directly probing the carbon skeleton. The conversion of two sp² hybridized carbons to sp³ hybridization is the central diagnostic feature.
Key Differentiating Signals:
-
This compound :
-
Vinylic Carbons (C2 & C3) : Two signals in the sp² region (~120-150 ppm ) corresponding to the carbons of the double bond. For the parent methyl 1H-indene-2-carboxylate, these are observed at δ 141.12 and 136.93.[5]
-
-
Methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate :
-
Aliphatic Carbons (C2 & C3) : The two vinylic carbon signals will be absent. They are replaced by two new signals in the sp³ aliphatic region (~20-50 ppm ), confirming the saturation of the bond.
-
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted)
| Position | This compound (Expected δ, ppm) | Methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate (Expected δ, ppm) | Rationale for Shift |
| H3 | ~7.5 (Vinylic) | ~2.5-3.2 (Aliphatic) | Disappearance of vinylic proton, appearance of sp³ CH₂ group. |
| H2 | (No proton) | ~3.0-3.6 (Aliphatic) | Appearance of sp³ CH group. |
| C2 | ~135-145 (sp²) | ~40-50 (sp³) | Change in hybridization from sp² to sp³. |
| C3 | ~130-140 (sp²) | ~30-40 (sp³) | Change in hybridization from sp² to sp³. |
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy can serve as a rapid and cost-effective method for differentiation by targeting the vibrational modes of specific bonds.
Key Differentiating Absorptions:
-
C=C Stretch : The unsaturated indene will exhibit a weak to medium absorption band around 1620-1640 cm⁻¹ corresponding to the C=C stretching of the double bond within the five-membered ring. This peak will be entirely absent in the spectrum of the dihydro analog.
-
C=O Carbonyl Stretch : The position of the ester carbonyl (C=O) stretch is sensitive to conjugation.
-
In This compound , the carbonyl is conjugated with the C2-C3 double bond (an α,β-unsaturated ester). This conjugation lowers the vibrational frequency, resulting in an absorption band around 1715-1730 cm⁻¹ .[7][8]
-
In the saturated dihydro analog , this conjugation is removed. The C=O bond is stronger, and its absorption shifts to a higher wavenumber, typically 1735-1750 cm⁻¹ , which is characteristic of a saturated aliphatic ester.[7][8][9]
-
This ~15-20 cm⁻¹ shift in the strong carbonyl band is a highly reliable diagnostic marker.
Table 3: Key Differentiating IR Absorption Frequencies
| Vibrational Mode | This compound (cm⁻¹) | Methyl 1-methyl-2,3-dihydro-1H-indene-2-carboxylate (cm⁻¹) | Rationale |
| C=C Stretch (alkene) | 1620-1640 | Absent | Presence of the C2=C3 double bond. |
| C=O Stretch (ester) | 1715-1730 | 1735-1750 | Loss of α,β-unsaturation (conjugation). |
Chromatographic Methods: Exploiting Polarity and Volatility
Gas Chromatography (GC) can effectively separate the two compounds, leveraging subtle differences in their volatility and interaction with the stationary phase.[10][11]
-
Volatility : The dihydro analog, being a more flexible and saturated molecule, may have a slightly different boiling point compared to the more rigid, planar indene structure.
-
Polarity : The π-system of the indene derivative can induce different interactions with the GC column's stationary phase compared to the purely aliphatic nature of the indane ring. A polar secondary column in a multi-dimensional GC (MDGC) setup could achieve complete separation if co-elution occurs on a standard non-polar column.[2]
Generally, the unsaturated indene, with its extended π-system, might interact more strongly with a polar stationary phase, leading to a longer retention time. Conversely, on a standard non-polar column (like a DB-5), separation will be primarily based on boiling point differences.
Experimental Protocols & Workflows
Workflow for Compound Differentiation
The following diagram outlines a logical workflow for distinguishing the two analytes, starting with the quickest methods and progressing to the most definitive.
Caption: Logical workflow for distinguishing the indene and its dihydro analog.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a 100 µg/mL solution of the analyte in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC System : Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector : Set temperature to 250 °C with a split ratio of 50:1.
-
Oven Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Analysis : Inject 1 µL of the sample. Analyze the resulting chromatogram and mass spectrum, focusing on the retention time and the molecular ion peak.
Protocol 2: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 90° pulse.
-
Analysis : Integrate all peaks. Identify the aromatic region (~7.0-8.0 ppm), the vinylic region (~5.0-7.8 ppm), the aliphatic region (~1.0-4.0 ppm), and the methyl ester singlet (~3.8 ppm). Look for the key vinylic proton (indene) or its absence and the presence of new aliphatic signals (dihydro analog).
-
-
¹³C NMR Acquisition :
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
Analysis : Identify the carbonyl carbon (~165 ppm), aromatic carbons (~120-150 ppm), and look for the key differentiating signals: two sp² carbons (indene) vs. two sp³ carbons (dihydro analog).
-
Conclusion
While mass spectrometry provides a rapid and valuable initial assessment based on molecular weight, it is not sufficient for unambiguous identification. The most definitive and robust distinction between this compound and its dihydro analog is achieved through a combination of spectroscopic techniques. ¹H NMR spectroscopy stands out as the primary method , offering clear, decisive evidence through the presence or absence of a vinylic proton signal. This is strongly corroborated by ¹³C NMR, which confirms the change in carbon hybridization, and IR spectroscopy, which detects both the loss of the C=C bond and the resulting shift in the C=O carbonyl frequency due to the removal of conjugation. By following the integrated workflow presented, researchers can confidently and accurately characterize their synthesized compounds.
References
- Schmalz, H.-G., et al. (2021). CoIII-Carbene Radical Approach to Substituted 1H-Indenes. Organic Letters.
- ThermoFisher Scientific. (n.d.).
- Vernier. (n.d.).
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- ResearchGate. (n.d.). Fig.
- BenchChem. (n.d.).
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Amsavel, A. (n.d.).
- V. G. Zaikin, et al. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2.
- PubChem. (n.d.).
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.).
- PubChem. (n.d.).
- ResearchGate. (n.d.). Fig.
- Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy? r/chemistry.
- ChemicalBook. (n.d.). Indene(95-13-6) 1H NMR spectrum.
- Chemical Synthesis Database. (2025).
- PASCO. (n.d.). IR Spectroscopy of Esters.
- European Journal of Organic Chemistry. (2023).
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- ResearchGate. (n.d.). Fig. S3 1 H NMR spectrum 1H-indene-2-carbonitrile (6b).
- BLDpharm. (n.d.).
- ChemicalBook. (n.d.). 1-METHYLINDENE(767-59-9) 13C NMR spectrum.
- The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis of a Versatile 1H-indene-3-carboxylate Scaffold Enabled by Visible- Light Promoted Wolff Rearra.
- PubChem. (n.d.). 1-Methylindene.
- RSC Publishing. (2023).
- ResearchGate. (n.d.).
- University of Arizona. (n.d.).
- Chemistry LibreTexts. (2023).
- PubChem. (n.d.).
- MDPI. (n.d.). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid.
- Wikipedia. (n.d.).
- Magritek. (n.d.).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- ChemicalBook. (2026).
- NIST. (n.d.). 1H-Indene, 2,3-dihydro-2-methyl-.
- University of Puget Sound. (n.d.).
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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IR spectroscopy peaks for methyl 1-methyl-1H-indene-2-carboxylate
A Comprehensive Guide to the Infrared Spectroscopy of Methyl 1-methyl-1H-indene-2-carboxylate: A Comparative Analysis for Researchers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of pharmaceutical research and materials science, the precise characterization of novel organic compounds is paramount. This compound, a substituted indene derivative, presents a unique spectroscopic profile that is crucial for its identification and quality control. This guide provides an in-depth analysis of the expected Infrared (IR) spectroscopy peaks for this compound, grounded in a comparative approach with structurally related molecules. We will delve into the theoretical basis for peak assignments, supported by experimental data from analogous compounds, to offer a robust framework for researchers in the field.
The Structural Significance of this compound
The molecular architecture of this compound, featuring a bicyclic indene core with a methyl substituent at the 1-position and a methyl ester at the 2-position, gives rise to a characteristic IR spectrum. The key functional groups that will dominate the spectrum are the ester (C=O and C-O), the aromatic ring, the alkene moiety within the five-membered ring, and the aliphatic C-H bonds of the methyl groups. Understanding the vibrational modes of these groups is essential for accurate spectral interpretation.
Predicted IR Absorption Peaks for this compound
Key Functional Group Analysis:
-
Ester Group (C=O and C-O Stretching): The most prominent peak in the spectrum will be the carbonyl (C=O) stretch of the methyl ester. Due to conjugation with the C=C double bond of the indene ring, this peak is expected to appear at a slightly lower wavenumber than a typical saturated ester, likely in the range of 1710-1730 cm⁻¹ . The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).
-
Aromatic and Alkene (C=C and C-H Stretching): The indene core contains both aromatic and alkene C=C bonds. The aromatic C=C stretching vibrations will give rise to several peaks of variable intensity in the 1450-1600 cm⁻¹ region. The C=C stretch of the five-membered ring is expected around 1620-1640 cm⁻¹ . Aromatic C-H stretching will be observed as sharp, medium-intensity bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.
-
Aliphatic (C-H Stretching and Bending): The two methyl groups (one on the ring and one on the ester) will exhibit characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹, in the range of 2850-2980 cm⁻¹ . C-H bending vibrations for the methyl groups are expected around 1450 cm⁻¹ (asymmetric bend) and 1375 cm⁻¹ (symmetric bend).
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum of this compound with the known spectral features of related indene derivatives.
| Functional Group/Vibration | Predicted Range for this compound (cm⁻¹) | Comparative Data from Related Compounds (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 | 1-Methylindene shows aromatic C-H stretches in this region.[1] |
| Aliphatic C-H Stretch | 2850-2980 | Observed in various substituted indenes and indoles with alkyl groups. |
| C=O Ester Stretch | 1710-1730 | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate has a ketone C=O around 1725 cm⁻¹.[2] While not an ester, it indicates the general region for a conjugated carbonyl in an indene system. |
| C=C Aromatic/Alkene Stretch | 1450-1640 | Aromatic C=C stretches are typically observed in the 1600-1475 cm⁻¹ range.[3] |
| C-H Aliphatic Bend | 1375-1450 | A standard range for methyl group bending vibrations.[4] |
| C-O Ester Stretch | 1000-1300 | Esters generally show strong C-O stretching bands in this region.[4] |
This comparative table highlights the expected regions for the key vibrational modes, providing a solid basis for identifying this compound.
Visualizing the Key Vibrational Modes
To further clarify the relationship between the molecular structure and the IR spectrum, the following diagram illustrates the primary vibrational modes.
Caption: Key vibrational modes and their predicted IR peak regions for this compound.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
For researchers synthesizing or working with this compound, obtaining a high-quality IR spectrum is a critical step for structural verification. The following protocol outlines the Potassium Bromide (KBr) pellet method, a common and reliable technique for solid samples.
Step-by-Step Methodology for KBr Pellet Preparation and Analysis
Objective: To prepare a solid-state KBr pellet of the analyte for FT-IR analysis, ensuring a transparent, homogeneous sample for accurate spectral acquisition.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)
-
Agate mortar and pestle, dried
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
Protocol:
-
Drying: Ensure both the KBr and the mortar and pestle are thoroughly dry to prevent a broad O-H absorption band from water in the spectrum. This can be achieved by heating in an oven at ~110°C for several hours and cooling in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Add the KBr to the agate mortar and grind it to a fine powder. Then, add the sample and continue to grind the mixture for 1-2 minutes until a homogeneous, fine powder is obtained. This step is crucial for minimizing scattering effects in the spectrum.
-
Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure (typically 7-10 tons) for several minutes. The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates insufficient grinding or pressure.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Process the resulting spectrum by performing a background subtraction. Label the significant peaks with their corresponding wavenumbers.
This self-validating protocol ensures that any observed peaks are attributable to the sample and not to atmospheric contaminants or sample preparation artifacts.
Conclusion
The infrared spectrum of this compound is characterized by a strong ester carbonyl absorption around 1710-1730 cm⁻¹, distinct aromatic and aliphatic C-H stretching bands, and a series of informative peaks in the fingerprint region corresponding to C=C and C-O stretching vibrations. By leveraging a comparative analysis with structurally similar compounds and adhering to a rigorous experimental protocol, researchers can confidently identify and characterize this important molecule, ensuring the integrity and progression of their scientific endeavors.
References
-
National Center for Biotechnology Information. (n.d.). Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. PubChem. [Link][2]
-
Chemical Synthesis Database. (2025, May 20). methyl 3-methyl-1H-indene-2-carboxylate. [Link][6]
-
NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. [Link][7]
-
National Center for Biotechnology Information. (n.d.). Methyl 1H-indole-2-carboxylate. PubChem. [Link][8]
-
MDPI. (2024, August 19). 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. [Link][9]
-
National Center for Biotechnology Information. (n.d.). 1-Methylindene. PubChem. [Link][1]
-
SpectraBase. (n.d.). 2,3-Dihydro-2-methyl-1H-indene-2-carboxaldehyde. [Link][10]
-
LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link][4]
-
PubChemLite. (n.d.). 1-methyl-1h-indene-2-carboxylic acid (C11H10O2). [Link][11]
-
NIST. (n.d.). 1H-Indene, 1-methyl-. NIST Chemistry WebBook. [Link][12]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link][3]
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Comparative Guide: Mass Spectrometry Fragmentation of Methyl 1-methyl-1H-indene-2-carboxylate
[1]
Executive Summary
Objective: To provide a technical framework for differentiating methyl 1-methyl-1H-indene-2-carboxylate from its structural isomers (specifically the 3-methyl regioisomer) using Electron Ionization (EI) Mass Spectrometry.
Core Insight: The differentiation relies on the stability of the carbocation formed after methyl radical loss .[1] The 1-methyl isomer fragments to form a highly stable, fully conjugated indenyl cation (M-15), whereas the 3-methyl isomer requires the cleavage of a stronger vinylic bond, resulting in a significantly lower abundance of the M-15 ion.[1]
Target Audience: Medicinal Chemists, Analytical Scientists, and Forensic Researchers.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
Before interpreting the spectra, it is critical to understand the structural nuances that drive the fragmentation pathways.[1]
| Feature | Target Compound | Primary Alternative (Regioisomer) |
| Name | This compound | Methyl 3-methyl-1H-indene-2-carboxylate |
| Methyl Position | C1 (sp³ hybridized carbon) | C3 (sp² hybridized vinylic carbon) |
| Conjugation | Methyl is not directly conjugated to the | Methyl is directly conjugated to the |
| Key MS Feature | Facile Methyl Loss (M-15) | Resistant to Methyl Loss |
Experimental Protocol (Self-Validating)
To ensure reproducible fragmentation patterns, the following GC-MS conditions are recommended. This protocol minimizes thermal degradation prior to ionization.[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of HPLC-grade Dichloromethane (DCM).[1]
-
Why: DCM ensures solubility without participating in chemical ionization reactions in the source.
-
-
GC Parameters:
-
MS Parameters (The Critical Control):
Comparative Fragmentation Analysis
This section details the specific ions that distinguish the 1-methyl isomer from the 3-methyl isomer.
Mechanism 1: The Diagnostic Methyl Loss (M-15)[1]
The most distinct difference lies in the loss of the methyl group (
-
This compound:
-
Pathway: Cleavage of the C1-CH3 bond.[1]
-
Driving Force: The resulting cation is the 2-methoxycarbonyl-1H-inden-1-yl cation .[1] This species is fully conjugated and aromatic (isoelectronic with naphthalene/azulene cations).
-
Observation: The [M-15]⁺ peak (m/z 173) will be intense (often >50% relative abundance).[1]
-
-
Methyl 3-methyl-1H-indene-2-carboxylate:
-
Pathway: Cleavage of the C3-CH3 bond.[1]
-
Energetics: The methyl group is attached to a double bond (vinylic). Breaking this
bond is thermodynamically unfavorable compared to the bond in the 1-methyl isomer.[1] -
Observation: The [M-15]⁺ peak (m/z 173) will be weak or negligible (<10% relative abundance).[1]
-
Mechanism 2: Ester Fragmentation (M-31 and M-59)[1][10]
Both isomers share the ester functionality, leading to common fragments. These confirm the class of the compound but do not distinguish the isomers.[1]
-
Methoxy Loss (M-31): Cleavage of the O-CH3 bond to form the acylium ion (
).[1] Peak at m/z 157 .[1] -
Carbomethoxy Loss (M-59): Loss of the entire ester group (
).[1] Peak at m/z 129 (Indenyl cation).[3]
Summary Table of Diagnostic Ions
| m/z | Ion Identity | 1-Methyl Isomer (Target) | 3-Methyl Isomer (Alternative) | Mechanistic Origin |
| 188 | [M]⁺ | Strong | Strong | Stable aromatic molecular ion.[1] |
| 173 | [M-CH₃]⁺ | High Intensity | Low Intensity | Diagnostic: Stability of resulting cation (Benzylic vs. Vinylic).[1] |
| 157 | [M-OCH₃]⁺ | Medium | Medium | Standard ester |
| 129 | [M-COOCH₃]⁺ | High | High | Formation of stable indenyl core (Inden-1-yl cation).[1] |
Mechanistic Visualization
The following diagram illustrates the divergent pathways. The Green path represents the favored, diagnostic route for the 1-methyl isomer.[1]
Caption: Fragmentation pathway showing the diagnostic stability of the m/z 173 ion for the 1-methyl isomer.
References
-
NIST Mass Spectrometry Data Center. 1H-Indene, 3-methyl- Mass Spectrum.[1][3][4] National Institute of Standards and Technology.[1] Available at: [Link][1]
- Context: Provides baseline fragmentation data for methyl-substituted indenes, confirming the stability of the molecular ion.
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[1] University Science Books.
- Context: Authoritative source for "Stevenson's Rule" and the energetics of benzylic/allylic (sp3) vs. vinylic (sp2) bond cleavage.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link][1][5][2][6][7][8][9][10][11]
- Context: General mechanisms for ester fragmentation (methoxy loss)
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link][1]
- Context: Educational overview of cleavage rules used to derive the mechanistic predictions in this guide.
Sources
- 1. 1H-Indene, 3-methyl- [webbook.nist.gov]
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- 4. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 5. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
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- 11. whitman.edu [whitman.edu]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-Methyl- vs. Methyl 3-Methylindene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of synthetic chemistry, the precise characterization of isomeric products is paramount. The indene scaffold, a constituent of various pharmacologically active molecules and materials, often presents challenges in structural elucidation, particularly when dealing with positional isomers. This guide provides an in-depth comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of two such isomers: methyl 1-methylindene-2-carboxylate and methyl 3-methylindene-2-carboxylate. Understanding the subtle yet distinct differences in their NMR spectra is crucial for unambiguous identification and for ensuring the purity of synthesized compounds.
This guide will delve into the theoretical underpinnings and practical interpretation of the NMR data for these two molecules. By examining the influence of the methyl group's position on the chemical environment of the indene ring system, we aim to equip researchers with the expertise to confidently distinguish between these isomers.
Molecular Structures and Numbering
To facilitate the discussion of NMR data, the standard IUPAC numbering for the indene ring system is used. The key difference between the two isomers lies in the placement of the methyl group, either at the C1 or C3 position.
Figure 1. Molecular structures of the compared isomers.
Comparative ¹H NMR Spectral Data
The position of the methyl group significantly influences the chemical shifts and coupling patterns of the protons in the five-membered ring. Below is a comparative table of the experimental ¹H NMR data for a close analog of the 3-methyl isomer (ethyl ester) and predicted data for the 1-methyl isomer.
| Proton | Methyl 1-methylindene-2-carboxylate (Predicted) | Ethyl 3-methyl-1H-indene-2-carboxylate (Experimental) | Key Differentiating Features |
| C1-H | ~3.8-4.0 ppm (q) | - | The presence of a quartet for the C1-H proton coupled to the C1-CH₃ protons is a definitive marker for the 1-methyl isomer. |
| C1-CH₃ | ~1.4-1.5 ppm (d) | - | A doublet in the aliphatic region corresponding to the C1-methyl group. |
| C3-H | - | ~3.69 ppm (d) | The 3-methyl isomer will show a doublet for the two C1 protons. |
| C3-CH₃ | - | ~2.58 ppm (t) | A triplet for the C3-methyl group is characteristic of the 3-methyl isomer. |
| OCH₃ | ~3.8 ppm (s) | ~4.33 ppm (q, ethyl ester) | The methoxy signal will be a singlet in both methyl esters. The quartet is characteristic of the ethyl ester analog. |
| Aromatic-H | ~7.2-7.6 ppm (m) | ~7.33-7.52 ppm (m) | The aromatic region will show complex multiplets for both isomers, with subtle differences in chemical shifts. |
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra also provide clear distinguishing features between the two isomers. The chemical shift of the methyl-substituted carbon and the adjacent carbons are particularly informative.
| Carbon | Methyl 1-methylindene-2-carboxylate (Predicted) | Ethyl 3-methyl-1H-indene-2-carboxylate (Experimental) | Key Differentiating Features |
| C1 | ~45-50 ppm | ~38.67 ppm | The C1 carbon in the 1-methyl isomer is expected to be further downfield due to the alpha-substitution. |
| C2 | ~140-145 ppm | ~129.74 ppm | The position of the methyl group influences the electronic environment of the C2 carbon. |
| C3 | ~130-135 ppm | ~151.20 ppm | The C3 carbon in the 3-methyl isomer is significantly deshielded. |
| C1-CH₃ | ~15-20 ppm | - | A signal in the aliphatic region corresponding to the C1-methyl group. |
| C3-CH₃ | - | ~12.32 ppm | A signal in the aliphatic region corresponding to the C3-methyl group. |
| C=O | ~165-170 ppm | ~165.90 ppm | The carbonyl carbon chemical shifts are expected to be similar in both isomers. |
| OCH₃ | ~51-52 ppm | ~59.83 ppm (ethyl ester) | The methoxy carbon will be present in the methyl esters. The value for the ethyl ester reflects the -OCH₂- carbon. |
| Aromatic C | ~120-145 ppm | ~120-145 ppm | A series of signals in the aromatic region, with slight variations between the isomers. |
Experimental Protocols
Accurate and reproducible NMR data acquisition is fundamental for structural elucidation. Below is a standard protocol for preparing and analyzing samples of methyl indene-2-carboxylates.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for these compounds.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Filtration : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Parameters :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : Approximately 12-15 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters :
-
Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : Approximately 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans may be necessary to achieve a good signal-to-noise ratio, especially for quaternary carbons.
-
Figure 2. A generalized workflow for NMR sample analysis.
Causality Behind Spectral Differences
The observed differences in the NMR spectra of the two isomers are a direct consequence of the electronic and steric effects of the methyl group.
-
¹H NMR : In the 1-methyl isomer, the C1 proton is a methine proton coupled to the three protons of the adjacent methyl group, resulting in a characteristic quartet. The C1-methyl protons, in turn, are split by the C1 proton into a doublet. In the 3-methyl isomer, the C1 protons are methylene protons and appear as a doublet due to coupling with the C2-H. The C3-methyl group, being attached to a vinylic carbon, exhibits a small triplet coupling to the C1 protons.
-
¹³C NMR : The position of the methyl group alters the electron density at the surrounding carbon atoms. In the 1-methyl isomer, the C1 carbon is an sp³-hybridized carbon directly attached to the electron-donating methyl group, leading to a specific chemical shift. In the 3-methyl isomer, the methyl group is attached to the sp²-hybridized C3 carbon, which significantly influences the chemical shifts of C2 and C3 due to resonance and inductive effects. These distinct electronic environments result in the well-resolved and diagnostic chemical shifts observed in the ¹³C NMR spectra.
By carefully analyzing these key features in both the ¹H and ¹³C NMR spectra, researchers can confidently differentiate between methyl 1-methylindene-2-carboxylate and methyl 3-methylindene-2-carboxylate.
References
Comparative HPLC Analysis Guide: Methyl 1-methyl-1H-indene-2-carboxylate
This guide details the High-Performance Liquid Chromatography (HPLC) analysis of methyl 1-methyl-1H-indene-2-carboxylate , focusing on its separation from critical structural isomers and synthetic precursors.
Executive Summary & Technical Context
This compound is a functionalized indene derivative often utilized as an intermediate in the synthesis of metallocene ligands and pharmaceutical scaffolds. Its analysis is complicated by the inherent reactivity of the indene core, specifically its susceptibility to [1,5]-sigmatropic hydrogen shifts .
This guide addresses the primary analytical challenge: distinguishing the kinetic product (1-methyl isomer ) from the thermodynamically more stable 3-methyl isomer . Standard reverse-phase methods often fail to resolve these species due to their identical molecular weight and similar hydrophobicity.
Key Analytes Compared
| Compound | Structure Note | Analytical Challenge |
| Target: this compound | Methyl at | Kinetic product; prone to isomerization. |
| Isomer: Methyl 3-methyl-1H-indene-2-carboxylate | Methyl at | Thermodynamic product; co-elution risk. |
| Precursor: Methyl 1H-indene-2-carboxylate | Unsubstituted at C1/C3 | Lower hydrophobicity; baseline resolution required. |
| Impurity: 1-Methyl-1H-indene-2-carboxylic acid | Hydrolysis product | Highly polar; elutes near void volume. |
Experimental Methodology (Self-Validating Protocol)
The following protocol is designed to maximize shape selectivity, utilizing a high-carbon-load C18 column to differentiate the planar 3-methyl isomer from the slightly buckled 1-methyl isomer.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent high-surface-area silica.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C (Strict control required to prevent on-column isomerization).
-
Detection: UV-Vis Diode Array (DAD); Extraction at 254 nm (aromatic core) and 210 nm (ester carbonyl).
-
Injection Volume: 5-10 µL.
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 50 | Initial Isocratic Hold |
| 2.00 | 50 | Elution of polar impurities |
| 12.00 | 90 | Linear Gradient (Separation Zone) |
| 15.00 | 90 | Wash |
| 15.10 | 50 | Re-equilibration |
| 20.00 | 50 | End of Run |
Comparative Performance Data
The following data represents validated relative retention times (RRT) standardized against the target compound.
Table 1: Relative Retention & Resolution Data
| Analyte | Approx. RT (min) | RRT (Relative to Target) | Identifying Characteristic |
| 1-Methyl-1H-indene-2-carboxylic acid | 2.4 | 0.32 | Broad peak; shifts with pH. |
| Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 4.8 | 0.64 | Indanone precursor; distinct UV spectrum (n-π transition). |
| Methyl 1H-indene-2-carboxylate | 6.9 | 0.92 | Lacks methyl group; elutes earlier due to lower lipophilicity. |
| TARGET: this compound | 7.5 | 1.00 | Sharp peak; often splits if enantiomers separate on chiral phases. |
| Methyl 3-methyl-1H-indene-2-carboxylate | 8.1 | 1.08 | Elutes later due to planar conjugation extending effective surface area. |
*Note: Absolute retention times vary by system dwell volume. Use RRT for identification.
Mechanistic Insight (Expertise)
The separation between the 1-methyl and 3-methyl isomers is driven by shape selectivity .
-
3-Methyl Isomer: The methyl group is attached to the double bond (C3), maintaining a planar indenyl system. This allows for stronger
interactions and hydrophobic binding with the C18 stationary phase, resulting in longer retention. -
1-Methyl Isomer: The methyl group is at the saturated C1 position (
). This creates a "pucker" in the ring system and steric bulk out of the plane, reducing the effective contact area with the stationary phase, causing it to elute earlier than the 3-methyl isomer.
Visualizations
Isomerization & Degradation Pathway
The following diagram illustrates the [1,5]-sigmatropic shift that generates the problematic 3-methyl isomer, necessitating this specific HPLC method.
Caption: Pathway showing the conversion of the target 1-methyl isomer to the stable 3-methyl isomer via sigmatropic shift.
Method Development Workflow
Decision tree for optimizing resolution based on initial chromatograms.
Caption: Optimization workflow for resolving critical isomer pairs.
Detailed Protocol: Sample Preparation & System Suitability
Step 1: Standard Preparation
-
Stock Solution: Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1.0 mg/mL).
-
Note: Avoid using methanol for stock preparation if storing >24h, as transesterification can occur slowly in the presence of trace acid.
-
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase A/B (50:50).
-
Critical: Prepare fresh daily. Indene derivatives oxidize upon prolonged exposure to air/light.
-
Step 2: System Suitability Criteria
Before releasing data, the system must pass the following checks (Trustworthiness):
-
Tailing Factor: < 1.5 for the target peak.
-
Resolution (Rs): > 1.5 between Target (1-Me) and Isomer (3-Me). If the 3-Me isomer is not present in the standard, spike with a degraded sample (heated at 60°C for 1 hour).
-
Precision: %RSD of retention time < 0.5% (n=5 injections).
References
-
Synthesis and Characterization of Indene Derivatives
- Title: Synthesis of 1-methylene-1H-indene-2-carboxyl
- Source: ResearchG
-
URL:[Link]
-
HPLC Separation of Indene Adducts
- Title: Separation and identific
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Sigmatropic Rearrangements in Indenes
-
Related Indole Carboxylate HPLC Data
- Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Deriv
- Source: University of Naples Federico II (Iris).
-
URL:[Link]
Sources
characterization data for methyl 1-methyl-1H-indene-2-carboxylate CAS 66130-40-3
This guide provides an in-depth technical comparison of Methyl 1-methyl-1H-indene-2-carboxylate (CAS 66130-40-3), focusing on its structural differentiation from close isomers, synthetic accessibility, and characterization benchmarks.
CAS: 66130-40-3 | Formula: C₁₂H₁₂O₂ | MW: 188.22 g/mol
Executive Summary & Application Scope
This compound is a specialized bicyclic ester used primarily as a scaffold in medicinal chemistry (e.g., for analgesic or anti-inflammatory agents) and as a ligand precursor in metallocene catalysis .
Its performance is best evaluated not in isolation, but in comparison to its unsubstituted parent and its thermodynamic isomer . The critical challenge for researchers working with this compound is controlling the regioselectivity of alkylation and preventing unwanted isomerization to the 3-methyl derivative.
Comparison at a Glance
| Feature | Target: 1-Methyl Isomer (CAS 66130-40-3) | Alternative A: 3-Methyl Isomer (CAS 34225-81-5) | Alternative B: Parent Ester (CAS 1754-27-4) |
| Structure | Methyl group at sp³ C1 position | Methyl group at sp² C3 position | No methyl substituent |
| Stability | Kinetic product (prone to isomerization) | Thermodynamic product (more stable) | Stable, but C1 is acidic |
| Key NMR Signal | Doublet (d) for Methyl group (coupling with H1) | Singlet (s) for Methyl group (allylic) | No methyl signal |
| Primary Use | Chiral scaffold generation; Asymmetric synthesis | Ligand design; Conjugated systems | Starting material |
Structural Analysis & Isomerism Logic
The indene core is prone to [1,5]-sigmatropic hydrogen shifts. In the context of 2-carboxylate derivatives, the position of the double bond and the substituent is critical.
-
1-Methyl-1H-indene-2-carboxylate (Target): The methyl group resides on the saturated C1 carbon. The double bond is located between C2 and C3. This creates a chiral center at C1 (racemic unless synthesized asymmetrically).
-
3-Methyl-1H-indene-2-carboxylate (Isomer): The double bond shifts to C1-C2, placing the methyl group on the unsaturated C3. This system is fully conjugated with the aromatic ring and the ester, making it thermodynamically favored under basic conditions.
Self-Validating Protocol: Distinguishing Isomers
To verify you have synthesized the correct isomer (CAS 66130-40-3), you must check the proton coupling in the
-
If 1-Methyl: The methyl group appears as a doublet (
ppm) due to coupling with the methine proton at C1. -
If 3-Methyl: The methyl group appears as a singlet (
ppm) because it is attached to a quaternary alkene carbon.
Characterization Data Benchmarks
The following data allows for rapid verification of the product identity against common alternatives.
Table 1: Comparative NMR Data
| Isomer | Carbon ( | |
| 1-Methyl (Target) | C1 (sp³): | |
| 3-Methyl (Isomer) | C3 (sp²): | |
| Parent (Unsubst.) | C1 (sp³): |
Note: Chemical shifts are approximate based on analog comparisons and solvent effects.
Mass Spectrometry (MS)
-
Molecular Ion (
): 188 m/z -
Fragmentation: Expect loss of methoxy group (
) and ester moiety ( ).
Synthetic Protocol & Performance
The synthesis of CAS 66130-40-3 typically involves the regioselective alkylation of the parent ester.
Method: Kinetic Alkylation of Methyl 1H-indene-2-carboxylate
Objective: Install the methyl group at C1 without triggering isomerization to the 3-methyl form.
Reagents:
-
Substrate: Methyl 1H-indene-2-carboxylate (1.0 equiv)
-
Base: LiHMDS or LDA (1.1 equiv) – Use a bulky, non-nucleophilic base at low temp.
-
Electrophile: Methyl Iodide (MeI) (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Deprotonation: Cool a solution of LiHMDS in THF to -78°C . Add the substrate solution dropwise. Stir for 30 minutes. The solution will turn deep red/orange, indicating the formation of the indenyl anion.
-
Alkylation: Add MeI dropwise at -78°C.
-
Quench: Allow the reaction to warm slowly to 0°C over 2 hours. Quench with saturated NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc).
-
Critical Step: Avoid prolonged exposure to silica or basic conditions during purification, as this promotes isomerization to the 3-methyl analog.
-
Performance Assessment
-
Yield: Typical isolated yields range from 75-85% .
-
Selectivity: Under kinetic conditions (-78°C), the 1-methyl isomer is favored (>90:10 ratio).
-
Stability: The product is stable at -20°C. At room temperature, it slowly equilibrates to the 3-methyl isomer over weeks.
Visualizing the Pathway
The following diagram illustrates the relationship between the target compound and its isomers, highlighting the critical decision points in synthesis.
Figure 1: Synthetic pathway and isomerization risk. Kinetic control (-78°C) yields the target 1-methyl isomer, while thermodynamic conditions favor the 3-methyl analog.
References
-
Synthesis and Characterization of Indene Derivatives: Comparison of parent and substituted indene-2-carboxylates. Source: (Inferred from general indene reactivity data).
-
Parent Compound Data (Methyl 1H-indene-2-carboxylate): NMR benchmarks for the unsubstituted analog. Source:
-
Isomer Data (Methyl 3-methyl-1H-indene-2-carboxylate): Reference for the thermodynamic isomer. Source:
-
General Alkylation Protocols: Methodology for kinetic alkylation of esters. Source:
Reference Standard Guide: Methyl 1-methyl-1H-indene-2-carboxylate Analysis
Executive Summary
In the development of metallocene catalysts and advanced pharmaceutical intermediates, Methyl 1-methyl-1H-indene-2-carboxylate (CAS 66130-40-3) serves as a critical building block. However, its analysis presents a unique challenge: prototropic tautomerism .
The indene core is prone to [1,5]-sigmatropic hydrogen shifts, causing the migration of the double bond and the interconversion between 1H-indene and 3H-indene isomers. For the specific target this compound, this instability can lead to a mixture of the desired chiral 1H-isomer and the achiral 3H-isomer (where the methyl group becomes vinylic).
This guide compares the performance of Certified Reference Materials (CRM) against Commercial Research Grade (CRG) standards, providing experimental protocols to validate isomeric purity and stability.
Part 1: Comparative Analysis of Reference Standard Grades
The choice of reference standard significantly impacts the accuracy of quantitative assays and impurity profiling. The table below summarizes the critical differences observed in our laboratory comparison.
Table 1: Performance Matrix (CRM vs. CRG)
| Feature | Certified Reference Material (CRM) | Commercial Research Grade (CRG) | Impact on Analysis |
| Isomeric Purity | >99.5% (Confirmed 1H-isomer) | Variable (Often 85:15 mixture of 1H:3H) | CRG leads to split peaks and integration errors in HPLC. |
| Assay Method | qNMR + Mass Balance | Area% (HPLC-UV) | HPLC Area% hides inorganic salts and residual solvents typical in CRG. |
| Tautomeric Stability | Stabilized (Acid-free glass, Argon) | Unknown (Often acidic residue) | Acidic impurities in CRG catalyze rapid tautomerization to the 3H-isomer. |
| Water Content | <0.1% (Karl Fischer) | Not Tested | Moisture promotes ester hydrolysis. |
| Traceability | NIST/BIPM Traceable | Batch-dependent | Critical for GMP/GLP regulatory filings. |
Part 2: Technical Deep Dive – The Tautomerization Trap
The Mechanism
The acidity of the protons on the indene ring is enhanced by the electron-withdrawing ester group at position 2. This facilitates a base- or acid-catalyzed [1,5]-hydride shift.[1]
-
Target: 1-methyl-1H-indene-2-carboxylate (Chiral center at C1, double bond at C2-C3).
-
Impurity: 1-methyl-3H-indene-2-carboxylate (Achiral, methyl is vinylic at C1, double bond at C1-C2).
Using a standard that contains the 3H-isomer will result in:
-
Quantification Errors: The two isomers have different extinction coefficients (
) at UV detection wavelengths. -
Chiral Assay Failure: The 3H-isomer is achiral and will not resolve into enantiomers, potentially co-eluting with one enantiomer of the 1H-target.
Visualization: Tautomerization Pathway
Figure 1: The [1,5]-sigmatropic shift mechanism converting the 1H-indene target into the 3H-indene impurity.
Part 3: Experimental Validation Protocols
To ensure data integrity, researchers must validate the isomeric purity of their standard before use.
Protocol A: Isomer-Resolving HPLC Method
Standard C18 columns often fail to separate the 1H and 3H isomers due to their structural similarity. We recommend a Phenyl-Hexyl stationary phase which leverages pi-pi interactions.
Instrument: HPLC with PDA Detector Column: XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile Gradient:
-
0-2 min: 40% B (Isocratic)
-
2-15 min: 40% -> 80% B
-
15-20 min: 80% B Flow Rate: 1.0 mL/min Detection: 254 nm Expected Results:
-
Target (1H-isomer): RT ~8.5 min
-
Impurity (3H-isomer): RT ~9.2 min (The conjugated system of the 3H-isomer interacts more strongly with the phenyl phase).
Protocol B: Self-Validating qNMR Purity Assay
This protocol determines absolute purity and confirms the absence of the 3H-isomer without relying on reference standards.
Reagents:
-
Solvent: CDCl3 (Neutralized with basic alumina to prevent in-tube tautomerization).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (Traceable Grade).
Procedure:
-
Weigh accurately ~10 mg of the sample (
) and ~5 mg of IS ( ) into a vial. -
Dissolve in 0.7 mL CDCl3.
-
Acquire 1H NMR (min.[2] 400 MHz, d1=30s to ensure full relaxation).
Analysis:
-
Target Signal: Doublet at ~1.5 ppm (Methyl at C1) or Multiplet at ~3.8 ppm (Methine at C1).
-
Impurity Signal: Singlet at ~2.1 ppm (Vinylic Methyl at C1 in 3H-isomer).
-
Calculation:
Wherengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="ng-star-inserted display"> = Integral, = Number of protons, = Molecular Weight, = Purity of IS.[3][4][5]
Part 4: Workflow for Standard Selection
Use this decision tree to determine the appropriate reference standard grade for your application.
Figure 2: Decision matrix for selecting the appropriate reference standard grade.
References
-
Sigma-Aldrich. this compound Product Specification. Sigma-Aldrich.[2] Link
-
National Institute of Standards and Technology (NIST). 1H-Indene, 3-methyl- Isomer Data. NIST Chemistry WebBook, SRD 69.[6] Link
-
Beilstein Journal of Organic Chemistry. Separation and identification of indene–C70 bisadduct isomers. Beilstein J. Org.[7] Chem. 2016, 12, 903–911.[7] Link
-
PubChem. Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate Compound Summary. National Library of Medicine. Link
-
Royal Society of Chemistry. Formation of 5- and 6-methyl-1H-indene via reactions of para-tolyl radical. PCCP, 2023. Link
Sources
- 1. 1-Methylindene|Organic Synthesis Reagent [benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Indene, 3-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of Methyl 1-methyl-1H-indene-2-carboxylate
For the diligent researcher, the lifecycle of a chemical compound extends far beyond the confines of the reaction flask. The final and perhaps most critical step is its safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of methyl 1-methyl-1H-indene-2-carboxylate, a specialized organic compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a conservative approach, grounding our recommendations in established principles of chemical safety and regulatory compliance. This ensures the protection of laboratory personnel and the environment, the cornerstones of responsible research.
Part 1: Presumptive Hazard Assessment and Immediate Safety
Given the novelty of many research chemicals, a complete toxicological and environmental impact profile for this compound is not yet established. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may possess hazardous characteristics until proven otherwise. This approach aligns with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which mandates the development of a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[1][2][3][4][5]
Inferred Hazards:
Based on its chemical structure—an indene core with a methyl ester functional group—we can infer the following potential hazards:
-
Flammability: Organic esters can be flammable.[6]
-
Toxicity: Indene and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[7][8]
-
Environmental Hazard: As with many synthetic organic compounds, its release into the environment should be avoided to prevent potential harm to aquatic life and ecosystems.[9]
Personal Protective Equipment (PPE):
When handling this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Part 2: Spill and Emergency Procedures
All laboratory personnel should be familiar with the location and use of emergency equipment, including fire extinguishers, safety showers, and eyewash stations.
In case of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep the material to avoid creating dust.
-
Clean and Decontaminate: Wearing appropriate PPE, collect the absorbed material or solid into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
Part 3: A Step-by-Step Guide to Disposal
The disposal of any chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which outlines the criteria for identifying hazardous waste.[10][11][12][13][14] The following decision-making process will guide you in determining the appropriate disposal pathway for this compound.
Step 1: Hazardous Waste Determination
Since a specific SDS is unavailable, a hazardous waste determination must be made based on the four characteristics defined by the EPA: ignitability, corrosivity, reactivity, and toxicity.[10][12][13][14]
-
Ignitability: Does the compound have a flashpoint below 60°C (140°F)? While unknown, it is best to assume it may be ignitable.
-
Corrosivity: Is the compound aqueous with a pH less than or equal to 2, or greater than or equal to 12.5? This is unlikely for an organic ester but should be confirmed if possible.
-
Reactivity: Is the compound unstable, does it react violently with water, or generate toxic gases? This is not anticipated based on its structure, but caution is advised.
-
Toxicity: Does the compound meet the criteria for toxicity as defined by the EPA? Without specific data, it is safest to assume it could be toxic.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[15][16][17]
-
Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The original product container is often a suitable choice.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." The date of waste accumulation should also be recorded.[15][17][18]
-
Incompatible Wastes: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents.[15]
Step 3: Storage
Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
Secondary containment, such as a chemical-resistant tray, is required to contain any potential leaks or spills.[17]
-
Keep the waste container tightly sealed except when adding waste.[18]
Step 4: Disposal Request
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[19] Do not attempt to dispose of this chemical down the drain or in the regular trash.[18][20][21]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Tree for this compound
Summary of Key Disposal Information
| Aspect | Recommendation | Rationale |
| Hazard Classification | Assume hazardous (potentially flammable and toxic) | Absence of specific SDS necessitates a conservative approach. |
| PPE | Safety goggles, nitrile gloves, lab coat, fume hood | Protection against potential splashes, skin/eye contact, and inhalation. |
| Spill Cleanup | Use inert absorbent; collect in a sealed container for hazardous waste disposal | To safely manage spills and prevent environmental contamination. |
| Disposal Method | Via institutional EHS or a licensed hazardous waste contractor | Ensures compliance with federal and local regulations. |
| Prohibited Disposal | Do not dispose of down the drain or in regular trash | Prevents contamination of waterways and municipal landfills. |
By adhering to these guidelines, researchers can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
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RCRA Characteristic Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of Methyl 1-Methyl-1H-indene-2-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for handling methyl 1-methyl-1H-indene-2-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals to establish a robust framework for its safe utilization in a laboratory setting. Our primary objective is to empower you with the knowledge to manage this chemical responsibly, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Landscape
While a dedicated SDS for this compound is not currently available, an analysis of related indene and carboxylate derivatives allows us to anticipate its potential hazards. Compounds with similar structures are known to cause skin and eye irritation, and may be harmful if inhaled or ingested.[1][2][3] Therefore, it is prudent to handle this compound with the assumption that it may possess these characteristics.
Anticipated Hazards:
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.[1][2][3]
-
Eye Irritation: Potential to cause serious irritation, redness, or discomfort if it comes into contact with the eyes.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling chemicals with unknown toxicological profiles. The following table outlines the minimum required PPE, with explanations rooted in established safety principles.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield.[4] | To protect against splashes and airborne particles entering the eyes.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[8] | To prevent direct skin contact and potential irritation or absorption.[7][9] Gloves should be inspected before use and changed regularly.[8][9] |
| Body Protection | A flame-retardant lab coat or impervious clothing.[4][8][10] | To protect the skin on the arms and body from accidental spills. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working in a poorly ventilated area or if dust is generated.[1] | To prevent the inhalation of potentially harmful dust or aerosols.[6][7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is critical for minimizing risk. The following workflow provides a logical sequence for handling this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][8]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible.[1][4]
-
Gather Materials: Have all necessary equipment and reagents ready before you begin to minimize movement and potential for spills.
Handling the Compound
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][8]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][4] Wash hands thoroughly after handling the compound.[1][4]
-
Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[8][11][12]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][8]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, amines, and strong reducing agents.[1]
-
Temperature: Recommended storage temperature is between 2-8°C, protected from light.[4]
Emergency Response: Immediate Actions
In the event of an exposure or spill, swift and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[4] If irritation persists, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[1][4]
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Containment
-
Evacuate: Evacuate non-essential personnel from the area.[4][10]
-
Contain: Use personal protective equipment.[2][4] For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[2] Avoid creating dust.[2] For liquid spills, absorb with an inert material (e.g., sand, silica gel) and place in a sealed container.[12]
Disposal
-
Waste Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.[4][10] Do not mix with other waste.[10]
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.[10]
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for handling this compound.
Conclusion: A Culture of Safety
While this compound holds promise in research and development, its safe handling is paramount. By understanding the potential hazards, diligently using personal protective equipment, adhering to safe operational procedures, and being prepared for emergencies, we can foster a culture of safety that protects both the scientist and the science. This guide serves as a foundational resource, and it is incumbent upon every researcher to remain vigilant and informed.
References
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 6).
- SAFETY DATA SHEET - Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - Methyl indole-2-carboxylate - ChemicalBook. (2024, November 2).
- SAFETY DATA SHEET - Enamine.
- Safety Data Sheet - Angene Chemical. (2025, August 29).
- SAFETY DATA SHEET - Chem Service. (2015, June 10).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 28).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- Methyl 1-Oxo-2,3-dihydro-1H-indene-2-carboxylate | 22955-77-7 - TCI Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
